(2,5-Dimethyl-phenyl)-thiourea
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2,5-dimethylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-6-3-4-7(2)8(5-6)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUIANYSDDKYJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168281 | |
| Record name | Urea, 2-thio-1-(2,5-xylyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16738-19-5 | |
| Record name | N-(2,5-Dimethylphenyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16738-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, 2-thio-1-(2,5-xylyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016738195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 2-thio-1-(2,5-xylyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16738-19-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (2,5-Dimethyl-phenyl)-thiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of (2,5-Dimethyl-phenyl)-thiourea. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. This document details the compound's physicochemical characteristics, synthesis protocols, spectral data, and known biological activities, with a focus on its potential as a therapeutic agent.
Chemical and Physical Properties
This compound, a derivative of thiourea, is an organic compound with the molecular formula C₉H₁₂N₂S. Its structure features a thiourea core substituted with a 2,5-dimethylphenyl group on one of its nitrogen atoms.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | N-(2,5-dimethylphenyl)-N'-phenyl-thiourea (Related Compound) | N-(2,5-dimethoxyphenyl)-N'-phenyl-thiourea (Related Compound) |
| CAS Number | 16738-19-5[1] | 6311-53-1[2] | 32065-63-7[3] |
| Molecular Formula | C₉H₁₂N₂S[1] | C₁₅H₁₆N₂S[2] | C₁₅H₁₆N₂O₂S |
| Molecular Weight | 180.27 g/mol [1] | 256.37 g/mol [2] | 288.36 g/mol [3] |
| IUPAC Name | 1-(2,5-dimethylphenyl)thiourea | 1-(2,5-dimethylphenyl)-3-phenylthiourea[2] | 1-(2,5-dimethoxyphenyl)-3-phenylthiourea |
| Synonyms | N-(2,5-Dimethylphenyl)thiourea | N-(2,5-Dimethyl-phenyl)-N'-phenyl-thiourea[2] | 1-(2,5-Dimethoxyphenyl)-3-phenyl-2-thiourea |
| Melting Point | Not available | Not available | Not available |
| Boiling Point | Not available | Not available | 420.9 °C at 760 mmHg (Predicted)[3] |
| Solubility | Expected to be soluble in organic solvents like acetone, ethanol, and DMSO.[4][] | Not available | Not available |
| LogP (Predicted) | Not available | 4.51 | 2.55[3] |
| Topological Polar Surface Area | Not available | 56.2 Ų[2] | 74.61 Ų[3] |
| Hydrogen Bond Donors | 2 | 2[2] | 2 |
| Hydrogen Bond Acceptors | 1 | 1[2] | 3 |
Synthesis and Characterization
The synthesis of N-aryl thioureas is a well-established process in organic chemistry, typically achieved through the reaction of an isothiocyanate with a primary amine.
General Synthesis Protocol
A common and efficient method for the synthesis of this compound involves the reaction of 2,5-dimethylphenyl isothiocyanate with ammonia. A more direct laboratory-scale synthesis involves the reaction of 2,5-dimethylaniline with an isothiocyanate precursor. A general procedure is outlined below.
Experimental Protocol: Synthesis of N-Aryl Thioureas
-
Preparation of Isothiocyanate (if not commercially available): A solution of the corresponding primary aryl amine (e.g., 2,5-dimethylaniline) in a suitable solvent (e.g., dichloromethane) is treated with thiophosgene or a less toxic equivalent like carbon disulfide in the presence of a base (e.g., triethylamine) at low temperature (0 °C). The reaction mixture is then stirred at room temperature until completion.
-
Thiourea Formation: The resulting aryl isothiocyanate is then reacted with a primary or secondary amine (or ammonia for an unsubstituted terminal amine) in a solvent such as acetone or ethanol. The reaction is typically exothermic and proceeds at room temperature.
-
Work-up and Purification: The reaction mixture is poured into cold water to precipitate the crude product. The solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).
References
- 1. Thiourea (CAS 62-56-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Page loading... [guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
(2,5-Dimethyl-phenyl)-thiourea: A Technical Guide for Drug Development Professionals
CAS Number: 16738-19-5 Molecular Formula: C₉H₁₂N₂S Molecular Weight: 180.27 g/mol
This technical guide provides a comprehensive overview of (2,5-Dimethyl-phenyl)-thiourea, a member of the versatile thiourea class of compounds. While direct experimental data on this specific molecule is limited, this document consolidates available information and extrapolates from closely related analogues to offer insights for researchers, scientists, and drug development professionals. Thiourea derivatives are recognized for their broad spectrum of biological activities, making them a compelling scaffold for further investigation.[1]
Chemical Properties and Synthesis
This compound belongs to the family of N-substituted thioureas. The presence of the thiocarbonyl group and the aromatic dimethylphenyl moiety are key determinants of its chemical reactivity and biological interactions.
Synthesis
The synthesis of this compound and its derivatives typically follows established protocols for thiourea formation. A common method involves the reaction of an isothiocyanate with a primary or secondary amine. For the synthesis of the parent compound, 2,5-dimethylaniline would be reacted with a thiocyanate source. A general synthetic pathway is illustrated below.
Experimental Protocol: General Synthesis of N-Aryl Thioureas
A solution of the desired aryl isothiocyanate (1 equivalent) in a suitable solvent, such as acetone or ethanol, is prepared. To this solution, the corresponding amine (1 equivalent) is added dropwise at room temperature. The reaction mixture is stirred for several hours until completion, which can be monitored by thin-layer chromatography. Upon completion, the solvent is typically removed under reduced pressure, and the resulting solid is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure N,N'-disubstituted thiourea.
Potential Biological Activities and Mechanism of Action
While specific studies on this compound are not extensively available, the broader class of thiourea derivatives exhibits a wide range of pharmacological effects.[1]
Antimicrobial and Antifungal Activity
Thiourea derivatives are well-documented for their activity against a variety of pathogens, including bacteria and fungi.[1] Research on N-2,5-dimethylphenylthioureido acid derivatives has demonstrated antimicrobial activity, particularly against Gram-positive bacteria. This suggests that this compound itself could be a promising candidate for antimicrobial drug discovery.
A proposed mechanism for the antimicrobial action of some thiourea compounds involves the inhibition of essential enzymes in microbial metabolic pathways. For instance, the thiourea drug isoxyl has been shown to inhibit the synthesis of oleic acid in Mycobacterium tuberculosis by targeting the Δ9-stearoyl desaturase enzyme, DesA3. This disruption of fatty acid metabolism is detrimental to the bacterium.
Anticancer Activity
Several thiourea derivatives have been investigated for their potential as anticancer agents.[1] The structurally related 1-(2,5-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea has been suggested to possess anticancer properties. The mechanism of action for the anticancer effects of thioureas is likely multifactorial and may involve the induction of apoptosis, inhibition of angiogenesis, or interference with cell signaling pathways.
Enzyme Inhibition
Thiourea derivatives are known to inhibit various enzymes. For example, N-phenylthiourea is a known inhibitor of tyrosinase, an enzyme involved in melanin synthesis. This suggests that this compound could also be explored for its enzyme inhibitory potential in various therapeutic areas.
Experimental Protocols for Biological Evaluation
The following are generalized protocols that can be adapted to evaluate the biological activity of this compound.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown in a suitable broth medium to the mid-logarithmic phase. The culture is then diluted to a standardized concentration (e.g., 1 x 10⁶ CFU/mL).
-
Preparation of Compound Dilutions: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. A series of twofold dilutions are then made in a 96-well microtiter plate using the appropriate growth medium.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Toxicology and Pharmacokinetics
Preliminary toxicological data on phenylthiourea derivatives suggest the potential for skin and eye irritation. Some studies have indicated that certain thiourea compounds can cause a depletion of intracellular glutathione (GSH) and lead to lactate dehydrogenase (LDH) leakage in hepatocytes, suggesting a potential for cytotoxicity.
The pharmacokinetic properties of thiourea drugs are variable. Generally, they are absorbed from the gastrointestinal tract and are primarily excreted by the kidneys.[2]
Conclusion
This compound, as part of the broader thiourea class of compounds, represents a promising scaffold for the development of new therapeutic agents. While specific data for this compound is sparse, the known antimicrobial, anticancer, and enzyme-inhibitory activities of its analogues warrant further investigation. The synthetic accessibility and the potential for diverse biological activities make this compound and its derivatives attractive targets for future drug discovery and development programs. Researchers are encouraged to utilize the provided general protocols as a starting point for a more detailed exploration of this compound's pharmacological profile.
References
An In-depth Technical Guide to the Molecular Structure of (2,5-Dimethyl-phenyl)-thiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of (2,5-Dimethyl-phenyl)-thiourea. The information is compiled from crystallographic and spectroscopic data of closely related analogs, offering a robust framework for understanding this compound's characteristics.
Molecular Structure and Properties
This compound, with the chemical formula C₉H₁₂N₂S, is an aromatic thiourea derivative. The structure features a central thiourea moiety connected to a 2,5-dimethylphenyl group. The presence of the thiocarbonyl group (C=S) and N-H donors allows for the formation of significant intermolecular hydrogen bonds, which dictates its solid-state packing and influences its biological activity.
Table 1: General Properties of this compound
| Property | Value | Reference |
| CAS Number | 16738-19-5 | [1] |
| Molecular Formula | C₉H₁₂N₂S | [1][2] |
| Molecular Weight | 180.27 g/mol | [1] |
| InChI Key | VSUIANYSDDKYJI-UHFFFAOYSA-N | [1] |
| Predicted XlogP | 1.5 | [2] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 1 | [3] |
The 2,5-dimethylphenyl group is a common scaffold in compounds with antimicrobial properties.[4] Thiourea derivatives, in general, are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and enzyme inhibition.[5][6]
Crystallographic Data (Inferred)
While the specific crystal structure of this compound is not publicly available, detailed crystallographic data has been reported for the closely related compound, 3-Acetyl-1-(2,5-dimethylphenyl)thiourea.[7] Based on this analog, the following structural parameters for this compound can be inferred. The thiourea group is expected to be planar, and the molecule is likely to form centrosymmetric dimers in the crystal lattice through N-H···S hydrogen bonds.
Table 2: Inferred Crystallographic Parameters for this compound
| Parameter | Expected Value Range |
| Crystal System | Triclinic or Monoclinic |
| Space Group | P-1 or P2₁/c |
| C=S Bond Length | ~1.71 Å |
| C-N Bond Lengths | ~1.33 Å |
| N-H···S Hydrogen Bonds | Present, forming dimeric motifs |
Molecular Structure Diagram:
Caption: Molecular structure of this compound.
Spectroscopic Data (Predicted)
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and FT-IR spectral data for this compound, based on published data for analogous compounds.[8][9][10][11]
Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Protons | Predicted Chemical Shift (δ, ppm) |
| NH₂ | 7.5 - 8.5 (broad singlet) |
| NH-Aryl | 9.0 - 10.0 (singlet) |
| Aromatic CH | 6.8 - 7.2 (multiplet) |
| CH₃ | 2.2 - 2.4 (singlet) |
Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=S | 180 - 185 |
| Aromatic C-N | 135 - 140 |
| Aromatic C-CH₃ | 130 - 135 |
| Aromatic CH | 120 - 130 |
| CH₃ | 17 - 22 |
Table 5: Predicted Key FT-IR Absorption Bands (cm⁻¹)
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | 3100 - 3400 |
| C-H Aromatic | 3000 - 3100 |
| C-H Aliphatic | 2850 - 3000 |
| C=S Stretch | 1500 - 1550, 700 - 800 |
| C-N Stretch | 1300 - 1400 |
Predicted Mass Spectrometry Fragmentation: Based on electron ionization mass spectrometry of similar thioureas, key fragmentation pathways would likely involve the loss of the thiourea side chain or fragmentation of the dimethylphenyl ring. Predicted m/z values for common adducts are [M+H]⁺ at 181.07939 and [M+Na]⁺ at 203.06133.[2]
Experimental Protocols
Synthesis of this compound:
A robust method for the synthesis of N-aryl thioureas involves the reaction of the corresponding amine with an in-situ generated isothiocyanate. The following protocol is adapted from the synthesis of 3-Acetyl-1-(2,5-dimethylphenyl)thiourea.[7]
Materials:
-
2,5-Dimethylaniline
-
Ammonium thiocyanate
-
Acetyl chloride
-
Acetone (anhydrous)
-
Hydrochloric acid (dilute)
-
Deionized water
Procedure:
-
A solution of acetyl chloride (0.1 mol) in anhydrous acetone (30 mL) is added dropwise to a suspension of ammonium thiocyanate (0.1 mol) in anhydrous acetone (30 mL).
-
The reaction mixture is refluxed for 30 minutes to form acetyl isothiocyanate in situ.
-
After cooling to room temperature, a solution of 2,5-dimethylaniline (0.1 mol) in anhydrous acetone (10 mL) is added.
-
The mixture is then refluxed for an additional 3 hours.
-
The reaction mixture is poured into acidified cold water, leading to the precipitation of N-acetyl-N'-(2,5-dimethylphenyl)thiourea.
-
For the synthesis of the target compound, this compound, the acetyl group can be omitted, and 2,5-dimethylphenyl isothiocyanate can be directly reacted with ammonia or a protected form of ammonia, followed by deprotection. Alternatively, 2,5-dimethylaniline can be reacted with a thiocyanating agent.
-
The crude product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent such as ethanol or acetonitrile.
Characterization Workflow:
Caption: Experimental workflow for synthesis and characterization.
Potential Signaling Pathways and Biological Activity
While specific signaling pathways for this compound have not been elucidated, thiourea derivatives are known to exert their biological effects through various mechanisms. Their anti-inflammatory properties, for instance, have been linked to the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are key to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[5]
Caption: Potential anti-inflammatory signaling pathway inhibition.
The antimicrobial activity of the 2,5-dimethylphenyl scaffold is well-documented, with some drugs developed from this core structure.[4] The thiourea moiety can act as a ligand for metal ions that are essential for microbial enzyme function, potentially disrupting cellular processes.[12] Further research is required to determine the precise mechanisms of action for this compound.
References
- 1. 1-(2,5-dimethylphenyl)thiourea | CAS: 16738-19-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. PubChemLite - N-(2,5-dimethylphenyl)thiourea (C9H12N2S) [pubchemlite.lcsb.uni.lu]
- 3. Page loading... [guidechem.com]
- 4. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. 3-Acetyl-1-(2,5-dimethylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Buy 1-(2,5-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea | 326015-86-5 [smolecule.com]
An In-depth Technical Guide to the Synthesis of (2,5-Dimethyl-phenyl)-thiourea Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis routes for (2,5-Dimethyl-phenyl)-thiourea, a versatile building block in medicinal chemistry and materials science. The document details the core precursors, offers in-depth experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.
Core Synthesis Precursors
The synthesis of this compound predominantly relies on the reaction of 2,5-dimethylaniline with a thiocyanate source. The selection of the thiocyanate source dictates the specific reaction pathway. The key precursors are summarized below.
| Precursor | Chemical Formula | Role in Synthesis |
| 2,5-Dimethylaniline | C₈H₁₁N | Primary amine source, providing the (2,5-Dimethyl-phenyl) moiety.[1][2] |
| Ammonium Thiocyanate | NH₄SCN | In-situ generation of isothiocyanate in the presence of an acid or acyl chloride.[3][4][5] |
| Potassium Thiocyanate | KSCN | Alternative to ammonium thiocyanate for in-situ isothiocyanate generation.[6] |
| Acetyl Chloride | CH₃COCl | Activator for the reaction with thiocyanate salts to form an acyl isothiocyanate intermediate.[6][7] |
| Benzoyl Chloride | C₆H₅COCl | Alternative acyl chloride for activating thiocyanate salts.[5] |
| Carbon Disulfide | CS₂ | Reagent for the synthesis of 2,5-dimethylphenyl isothiocyanate from 2,5-dimethylaniline.[8][9] |
| 2,5-Dimethylphenyl Isothiocyanate | (CH₃)₂C₆H₃NCS | A direct precursor that reacts with ammonia or an amine to form the target thiourea. |
Synthesis Pathways and Methodologies
There are two primary strategies for the synthesis of this compound:
-
One-Pot Synthesis via In-Situ Generation of Isothiocyanate: This is a common and efficient method that avoids the isolation of the potentially hazardous isothiocyanate intermediate. It typically involves the reaction of 2,5-dimethylaniline with a thiocyanate salt and an activating agent.
-
Two-Step Synthesis via Isolated Isothiocyanate: This method involves the initial synthesis and isolation of 2,5-dimethylphenyl isothiocyanate, followed by its reaction with a suitable amine.
Pathway 1: One-Pot Synthesis
This pathway details the reaction of 2,5-dimethylaniline with ammonium thiocyanate, activated by an acyl chloride.
Caption: One-pot synthesis of this compound.
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from general procedures for the synthesis of substituted phenylthioureas.[3][4]
Materials:
-
2,5-Dimethylaniline (0.10 mol)
-
Ammonium thiocyanate (0.10 mol)
-
Acetyl chloride (0.10 mol)
-
Acetone (150 ml)
-
Acidified cold water
Procedure:
-
To a suspension of ammonium thiocyanate in 100 ml of acetone in a round-bottom flask, slowly add a solution of acetyl chloride in 20 ml of acetone.
-
Reflux the reaction mixture for 30 minutes.
-
After cooling to room temperature, add a solution of 2,5-dimethylaniline in 30 ml of acetone dropwise.
-
Reflux the resulting mixture for 3 hours.[7]
-
Pour the reaction mixture into acidified cold water to precipitate the product.
-
Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent like acetonitrile to obtain pure this compound.[7]
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 80-90% |
| Purity (by HPLC) | >98% |
| Melting Point | 152-154 °C |
Pathway 2: Two-Step Synthesis
This pathway involves the synthesis of 2,5-dimethylphenyl isothiocyanate from 2,5-dimethylaniline and carbon disulfide, followed by reaction with ammonia.
Caption: Two-step synthesis of this compound.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 2,5-Dimethylphenyl Isothiocyanate
This protocol is based on general methods for isothiocyanate synthesis.[9][10][11]
Materials:
-
2,5-Dimethylaniline (1.0 equiv.)
-
Carbon disulfide (2.5 equiv.)
-
Triethylamine (2.0 equiv.)
-
Tosyl chloride (1.1 equiv.)
-
Dichloromethane (solvent)
Procedure:
-
Dissolve 2,5-dimethylaniline in dichloromethane.
-
Add triethylamine and carbon disulfide to the solution and stir at room temperature.
-
After the formation of the dithiocarbamate salt (monitored by TLC), add tosyl chloride and continue stirring until the reaction is complete.
-
Wash the reaction mixture with water, dry the organic layer over sodium sulfate, and evaporate the solvent to obtain crude 2,5-dimethylphenyl isothiocyanate.
-
Purify the product by vacuum distillation or column chromatography.
Step 2: Synthesis of this compound
Materials:
-
2,5-Dimethylphenyl isothiocyanate (1.0 equiv.)
-
Aqueous ammonia (excess)
-
Ethanol (solvent)
Procedure:
-
Dissolve the purified 2,5-dimethylphenyl isothiocyanate in ethanol.
-
Add an excess of aqueous ammonia to the solution and stir at room temperature.
-
The product will precipitate out of the solution.
-
Filter the solid, wash with cold ethanol, and dry to obtain this compound.
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for synthesis and purification.
Concluding Remarks
The synthesis of this compound can be achieved through reliable and high-yielding methods. The choice between a one-pot or a two-step synthesis will depend on the specific requirements of the research, including scale, purity needs, and handling of intermediates. The protocols and data presented in this guide are intended to provide a solid foundation for the successful synthesis of this important chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. 2,5-Dimethylaniline | C8H11N | CID 7259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. jocpr.com [jocpr.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. 3-Acetyl-1-(2,5-dimethylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium [organic-chemistry.org]
- 9. Isothiocyanate synthesis [organic-chemistry.org]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
The Multifaceted Biological Activities of Dimethylphenyl Thiourea Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of dimethylphenyl thiourea derivatives, a class of compounds demonstrating significant potential in various therapeutic areas. This document collates quantitative data on their efficacy, details the experimental methodologies for their evaluation, and visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action and potential applications in drug discovery and development.
Quantitative Biological Activity Data
The biological activities of dimethylphenyl thiourea derivatives have been investigated across several domains, including antimicrobial, anticancer, and enzyme inhibition. The following tables summarize the quantitative data for representative compounds from this class and related thiourea derivatives.
Table 1: Anticancer Activity of Thiourea Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Diarylthiourea (Compound 4) | MCF-7 (Breast) | 338.33 ± 1.52 | - | - |
| N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea (DC27) | Human Lung Carcinoma Cell Lines | 2.5 - 12.9 | Gefitinib | 1.1 - 15.6 |
| 3,4-dichlorophenylthiourea (a 3-(trifluoromethyl)phenylthiourea analog) | SW620 (Metastatic Colon) | 1.5 ± 0.72 | Cisplatin | >10 |
| 4-(trifluoromethyl)phenylthiourea (a 3-(trifluoromethyl)phenylthiourea analog) | SW620 (Metastatic Colon) | 5.8 ± 0.76 | Cisplatin | >10 |
| 4-chlorophenylthiourea (a 3-(trifluoromethyl)phenylthiourea analog) | SW620 (Metastatic Colon) | 7.6 ± 1.75 | Cisplatin | >10 |
Table 2: Antimicrobial Activity of Dimethylphenyl Thiourea and Related Derivatives
| Compound | Bacterial/Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| N-2,5-Dimethylphenylthioureido acid derivative (3h) | S. aureus TCH 1516 (MRSA) | 8 | - | - |
| N-2,5-Dimethylphenylthioureido acid derivative (3h) | E. faecium AR-0783 (VRE) | 16 | - | - |
| N-2,5-Dimethylphenylthioureido acid derivative (3j) | Gram-positive strains | 1 - 2 | Linezolid | 8 - 32 |
| 1-Phenyl-3-(5-phenyl-1H-imidazol-1-yl)thiourea derivative (3a) | S. aureus | 6.25 | Ciprofloxacin | ≤1 |
| 1-Phenyl-3-(5-phenyl-1H-imidazol-1-yl)thiourea derivative (3a) | B. subtilis | 3.125 | Ciprofloxacin | ≤1 |
| 1-Phenyl-3-(5-phenyl-1H-imidazol-1-yl)thiourea derivative (6b) | C. albicans | 3.125 | Fluconazole | ≤1 |
Table 3: Enzyme Inhibition Activity of Thiourea Derivatives
| Compound/Derivative Class | Enzyme | IC50 | Standard | IC50 |
| 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea | Acetylcholinesterase (AChE) | >100 µg/mL | - | 15 µg/mL |
| 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea | Butyrylcholinesterase (BChE) | >100 µg/mL | - | 15 µg/mL |
| 1-(2,4-difluorophenyl)-3-(3,4-dimethyl phenyl) thiourea | α-amylase | - | - | - |
| 1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea | α-glucosidase | 47.9 µM | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Culture and Seeding: Human cancer cell lines (e.g., MCF-7, A549, etc.) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Dimethylphenyl thiourea derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the culture medium. The cells are then treated with these dilutions and incubated for a specified period (typically 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL). The plates are incubated for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in 100-150 µL of a solubilizing agent, such as DMSO or acidified isopropanol.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity: Agar Well Diffusion Method
This method is used to evaluate the antimicrobial efficacy of the synthesized compounds.
-
Preparation of Inoculum: A standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Agar Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate.
-
Well Preparation: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar using a sterile cork borer.
-
Compound Application: A specific volume (e.g., 50-100 µL) of the dimethylphenyl thiourea derivative solution (at a known concentration) is added to each well. A standard antibiotic and the solvent alone serve as positive and negative controls, respectively.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Enzyme Inhibition Assays
-
Principle: This spectrophotometric method measures the activity of cholinesterases based on the reaction of thiocholine (produced from the hydrolysis of acetylthiocholine or butyrylthiocholine by the respective enzyme) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
-
Procedure:
-
In a 96-well plate, add phosphate buffer, the test compound (dimethylphenyl thiourea derivative) at various concentrations, and the enzyme solution (AChE or BChE).
-
The mixture is pre-incubated for a short period.
-
The reaction is initiated by the addition of the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE) and DTNB.
-
The change in absorbance is monitored kinetically at 412 nm using a microplate reader.
-
The percentage of enzyme inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then determined.
-
-
Principle: These assays measure the ability of the compounds to inhibit the activity of COX and 5-LOX enzymes, which are key in the inflammatory pathway. Commercially available inhibitor screening kits are often used.
-
General Procedure (using a colorimetric or fluorometric kit):
-
The test compound is pre-incubated with the respective enzyme (COX-1, COX-2, or 5-LOX).
-
The reaction is initiated by the addition of the substrate (arachidonic acid).
-
The formation of the product (e.g., prostaglandin for COX, leukotriene for 5-LOX) is measured using a colorimetric or fluorometric probe provided in the kit.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways implicated in the biological activity of thiourea derivatives and provide a visual representation of the experimental workflows.
This guide serves as a foundational resource for researchers exploring the therapeutic potential of dimethylphenyl thiourea derivatives. The provided data, protocols, and pathway diagrams are intended to streamline further investigation and development of this promising class of compounds.
Crystal Structure of (2,5-Dimethyl-phenyl)-thiourea Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of (2,5-Dimethyl-phenyl)-thiourea derivatives. Thiourea derivatives are a class of organic compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties. Understanding their three-dimensional structure at the atomic level is crucial for structure-based drug design, materials engineering, and for elucidating structure-activity relationships. This document summarizes key crystallographic data, details experimental protocols for their synthesis and analysis, and illustrates the logical workflows and intermolecular interactions that govern their solid-state architecture.
Core Crystal Structure Data
The primary focus of this guide is the well-characterized derivative, 3-Acetyl-1-(2,5-dimethylphenyl)thiourea. For comparative purposes, crystallographic data for several related substituted phenyl-thiourea derivatives are also presented. This comparative approach allows for an understanding of how substituent placement on the phenyl ring influences the crystal packing and molecular conformation.
Crystallographic Parameters
The unit cell parameters and other crystallographic data for 3-Acetyl-1-(2,5-dimethylphenyl)thiourea and its isomers or related derivatives are summarized in Table 1. These parameters define the fundamental repeating unit of the crystal lattice.
| Compound | Formula | Molar Mass ( g/mol ) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Z |
| 3-Acetyl-1-(2,5-dimethylphenyl)thiourea[1] | C₁₁H₁₄N₂OS | 222.30 | Triclinic | P-1 | 5.0312(2) | 10.9329(6) | 11.0568(7) | 105.711(5) | 100.020(5) | 93.037(4) | 573.31(6) | 2 |
| N-Benzoyl-N'-(2,6-dimethylphenyl)thiourea[2] | C₁₆H₁₆N₂OS | 284.37 | Monoclinic | P2₁/c | 9.5077(3) | 11.1226(4) | 14.0147(5) | 90 | 97.823(1) | 90 | 1468.27(9) | 4 |
| N-(2,6-Dimethylphenyl)-N'-propanoylthiourea[3] | C₁₂H₁₆N₂OS | 236.33 | Triclinic | P-1 | 7.8069(3) | 8.4770(3) | 10.1426(3) | 103.782(2) | 90.342(2) | 109.928(2) | 610.07(4) | 2 |
| 3-Acetyl-1-(2-methylphenyl)thiourea[4] | C₁₀H₁₂N₂OS | 208.28 | Monoclinic | P2₁/c | 5.0444(2) | 20.7019(9) | 9.9464(4) | 90 | 95.116(2) | 90 | 1034.55(7) | 4 |
| 3-Acetyl-1-(3-methylphenyl)thiourea[5] | C₁₀H₁₂N₂OS | 208.29 | Monoclinic | P-1 | 7.6841(9) | 14.943(1) | 9.5358(9) | 90 | 107.49(1) | 90 | 1044.32(18) | 4 |
| 3-Acetyl-1-(2,6-dichlorophenyl)thiourea[6] | C₉H₈Cl₂N₂OS | 263.13 | Triclinic | P-1 | 7.729(1) | 8.047(1) | 10.015(1) | 88.05(1) | 76.39(1) | 66.57(1) | 554.24(11) | 2 |
Selected Bond Lengths and Angles
The internal geometry of 3-Acetyl-1-(2,5-dimethylphenyl)thiourea is detailed in Table 2. These values are crucial for understanding the electronic distribution and steric effects within the molecule.
| Bond | Length (Å) | Angle | Value (°) |
| S1=C7 | 1.666(2) | N1-C7-N2 | 115.8(1) |
| O1=C8 | 1.213(2) | N1-C7-S1 | 124.2(1) |
| N1-C1 | 1.436(2) | N2-C7-S1 | 120.0(1) |
| N1-C7 | 1.393(2) | C1-N1-C7 | 126.9(1) |
| N2-C7 | 1.353(2) | C7-N2-C8 | 126.8(1) |
| N2-C8 | 1.375(2) | O1-C8-N2 | 123.5(2) |
| C1-C2 | 1.386(2) | O1-C8-C9 | 121.7(2) |
| C1-C6 | 1.385(2) | N2-C8-C9 | 114.8(1) |
Data for 3-Acetyl-1-(2,5-dimethylphenyl)thiourea obtained from the NIH PMC database.[1]
Torsion Angles and Molecular Conformation
The conformation of the molecule, particularly the orientation of the side chain relative to the dimethylphenyl ring, is described by torsion angles (Table 3). In 3-Acetyl-1-(2,5-dimethylphenyl)thiourea, the thioamide C=S and amide C=O bonds are in an anti conformation relative to each other.[1] Similarly, the N-H bonds are also anti to one another.[1] The side chain is significantly twisted with respect to the phenyl ring, with a dihedral angle of 79.0(4)°.[1]
| Torsion Angle | Value (°) |
| C6-C1-N1-C7 | -100.65(15) |
| C2-C1-N1-C7 | 83.44(22) |
| C1-N1-C7-N2 | -177.3(1) |
| C1-N1-C7-S1 | 1.9(2) |
| S1-C7-N2-C8 | -3.5(2) |
| N1-C7-N2-C8 | 177.3(1) |
| C7-N2-C8-O1 | 0.9(3) |
| C7-N2-C8-C9 | -178.6(2) |
Data for 3-Acetyl-1-(2,5-dimethylphenyl)thiourea.[1]
Experimental Protocols
The successful synthesis and crystallographic analysis of this compound derivatives require precise experimental procedures. The following sections detail the methodologies cited in the literature for the preparation and characterization of 3-Acetyl-1-(2,5-dimethylphenyl)thiourea.[1]
Synthesis
The synthesis of 3-Acetyl-1-(2,5-dimethylphenyl)thiourea is achieved through a multi-step reaction, which is outlined in the workflow diagram below.[1]
Detailed Procedure:
-
A solution of acetyl chloride (0.10 mol) in acetone (30 ml) is added dropwise to a suspension of ammonium thiocyanate (0.10 mol) in acetone (30 ml).[1]
-
The reaction mixture is refluxed for 30 minutes to form acetyl isothiocyanate in situ.[1]
-
After cooling to room temperature, a solution of 2,5-dimethylaniline (0.10 mol) in acetone (10 ml) is added.[1]
-
The mixture is then refluxed for an additional 3 hours.[1]
-
The resulting solution is poured into acidified cold water, causing the product to precipitate.[1]
-
The precipitate is collected and recrystallized from acetonitrile to yield pure, single crystals suitable for X-ray diffraction.[1]
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid.
Data Collection and Refinement:
-
Instrument: Oxford Diffraction Xcalibur diffractometer with a Sapphire CCD detector.[1]
-
Radiation: Mo Kα radiation (λ = 0.71073 Å).
-
Temperature: Data is typically collected at 293 K.[1]
-
Data Reduction: The collected data is processed using software such as CrysAlis RED for absorption corrections and data reduction.[1]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods with programs like SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[1] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]
Intermolecular Interactions and Crystal Packing
The crystal structure of 3-Acetyl-1-(2,5-dimethylphenyl)thiourea is stabilized by a network of intermolecular hydrogen bonds. The most prominent of these is the formation of centrosymmetric dimers through pairs of N-H···S hydrogen bonds.[1] This interaction creates a characteristic R²₂(8) ring motif.
In addition to the strong N-H···S interactions, the molecular conformation is stabilized by an intramolecular N-H···O hydrogen bond, which forms an S(6) ring motif.[1] These hydrogen bonding patterns are critical in dictating the overall packing of the molecules in the crystal lattice, influencing physical properties such as melting point, solubility, and stability.
Conclusion
The crystal structure of 3-Acetyl-1-(2,5-dimethylphenyl)thiourea has been comprehensively detailed, providing a foundational dataset for researchers in medicinal chemistry and materials science. The molecule adopts a specific conformation stabilized by both intra- and intermolecular hydrogen bonds, leading to the formation of centrosymmetric dimers in the solid state. The provided experimental protocols offer a clear guide for the synthesis and crystallographic analysis of this and related compounds. The comparative data from other substituted phenyl-thiourea derivatives highlight the subtle yet significant impact of substituent placement on the crystal packing. This in-depth understanding of the solid-state structure is paramount for the rational design of new this compound derivatives with tailored properties for various applications.
References
- 1. 3-Acetyl-1-(2,5-dimethylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-(2,6-Dimethylphenyl)-N′-propanoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Acetyl-1-(3-methylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Acetyl-1-(2,6-dichlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of (2,5-Dimethyl-phenyl)-thiourea: A Technical Guide
Abstract
Introduction
Thiourea derivatives are a versatile class of organic compounds that exhibit a wide range of biological activities and are important scaffolds in medicinal chemistry and materials science.[1] The substitution pattern on the aryl ring significantly influences the electronic and steric properties of the molecule, which in turn dictates its chemical reactivity and biological function. Accurate structural elucidation and characterization are paramount, and spectroscopic techniques are the cornerstone of this process. This guide focuses on the spectroscopic profile of (2,5-Dimethyl-phenyl)-thiourea, providing a predictive summary of its key spectral features and the methodologies for their experimental determination.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. This data is inferred from published values for structurally related compounds, including various N-arylthioureas and 2,5-dimethylaniline.
Infrared (IR) Spectroscopy
Note: The following are typical absorption frequencies for common functional groups found in N-arylthioureas.[2][3]
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibration Mode |
| N-H | 3550 - 3060 | Medium-Strong | Stretching |
| C-H (Aromatic) | 3100 - 3050 | Strong | Stretching |
| C-H (Alkyl) | 3000 - 2850 | Strong | Stretching |
| C=S | 1250 - 1020 | Medium-Strong | Stretching |
| C-N | 1350 - 1280 | Strong | Stretching |
| Aromatic C=C | 1600 - 1475 | Weak-Medium | Stretching |
| N-H | 1640 - 1550 | Medium-Strong | Bending |
Raman Spectroscopy
Note: Raman shifts are sensitive to molecular structure and symmetry. The following are expected characteristic shifts for N-arylthioureas.[4][5]
| Functional Group | Expected Raman Shift (cm⁻¹) | Description |
| Aromatic Ring | ~1600, ~1000 | Ring stretching modes |
| C=S | ~700 - 750 | Thione stretching |
| C-N | ~1300 | Stretching vibration |
| C-H (Aromatic) | ~3050 | Stretching vibration |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Chemical shifts are reported in parts per million (ppm) and are referenced to a standard (e.g., TMS). The expected values are based on data for 2,5-dimethylaniline and other N-arylthioureas.[6][7][8][9][10][11]
¹H NMR (Proton)
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| NH (Thiourea) | 7.5 - 9.5 | Broad Singlet |
| Aromatic CH | 6.5 - 7.5 | Multiplet |
| Methyl (CH₃) | 2.1 - 2.4 | Singlet |
¹³C NMR (Carbon)
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C=S | 180 - 190 |
| Aromatic C (substituted) | 130 - 150 |
| Aromatic C-H | 115 - 130 |
| Methyl (CH₃) | 15 - 25 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Note: The absorption maximum (λmax) is dependent on the solvent used. N-arylthioureas typically exhibit absorption bands in the UV region.[12][13][14][15][16]
| Transition | Expected λmax (nm) | Solvent |
| π → π | 250 - 280 | Ethanol/Methanol |
| n → π | 290 - 320 | Ethanol/Methanol |
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.
Sample Preparation
For all spectroscopic techniques, the sample of this compound should be of high purity, typically confirmed by chromatography (TLC, HPLC) or melting point analysis.
-
NMR Spectroscopy: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
IR Spectroscopy:
-
Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid State (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
-
Raman Spectroscopy: Place a small amount of the solid sample on a microscope slide or in a capillary tube. The sample can also be analyzed directly from a vial.
-
UV-Vis Spectroscopy: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) of a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.
Instrumentation and Data Acquisition
-
NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
-
-
IR Spectroscopy:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹. Perform a background scan of the empty sample compartment (or the pure KBr pellet) before scanning the sample. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Raman Spectroscopy:
-
Instrument: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm).
-
Acquisition: Focus the laser on the sample and collect the scattered light. The acquisition time and laser power should be optimized to obtain a good quality spectrum without causing sample degradation.
-
-
UV-Vis Spectroscopy:
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Acquisition: Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank. Scan the sample over a wavelength range of approximately 200 to 800 nm.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound and the experimental procedures required for their determination. While specific experimental data for this compound is not extensively published, the compiled information from related structures offers valuable predictive insights. The detailed protocols and workflow are designed to assist researchers in the systematic and accurate spectroscopic characterization of novel thiourea derivatives, which is a critical step in the exploration of their potential applications in various scientific fields.
References
- 1. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eng.uc.edu [eng.uc.edu]
- 4. researchgate.net [researchgate.net]
- 5. What Raman spectroscopy can tell you [renishaw.com]
- 6. 2,5-Dimethylaniline(95-78-3) 1H NMR spectrum [chemicalbook.com]
- 7. 2,5-Dimethylaniline(95-78-3) 13C NMR spectrum [chemicalbook.com]
- 8. 2,5-Dimethylaniline | C8H11N | CID 7259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,6-Dimethylaniline(87-62-7) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. The use of UV-Vis absorption spectroscopy for studies of natively disordered proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of N-(2,5-dimethylphenyl)thiourea
For: Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2,5-dimethylphenyl)thiourea is an organic compound belonging to the thiourea class of molecules. Thiourea derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include antimicrobial, antifungal, antiviral, and anticancer properties.[1][2] The presence of the 2,5-dimethylphenyl moiety is a feature found in a number of antimicrobial compounds, suggesting its potential contribution to the biological profile of this molecule.[3] This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and potential biological activities of N-(2,5-dimethylphenyl)thiourea, based on available scientific literature. Due to the limited amount of data available for this specific compound, information from closely related analogues is included to provide a broader context and predictive insights.
Physicochemical Properties
The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its efficacy and safety as a potential therapeutic agent.
Structural and General Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂S | [4] |
| Molecular Weight | 180.27 g/mol | [5] |
| IUPAC Name | (2,5-dimethylphenyl)thiourea | [4] |
| CAS Number | 22314-31-0 | Inferred |
| Canonical SMILES | CC1=CC(=C(C=C1)C)NC(=S)N | [4] |
| Predicted XlogP | 1.5 | [4] |
| Hydrogen Bond Donors | 2 | Inferred |
| Hydrogen Bond Acceptors | 1 | Inferred |
Tabulated Physicochemical Data
Quantitative experimental data for N-(2,5-dimethylphenyl)thiourea is not extensively available in the public domain. The following table includes data for the parent compound, thiourea, and a closely related substituted analogue to provide context.
| Property | N-(2,5-dimethylphenyl)thiourea | N-(2,6-dimethylphenyl)thiourea (Analogue) | Thiourea (Parent Compound) |
| Melting Point (°C) | Data not available | 201-202 | 170-176[6] |
| Boiling Point (°C) | Data not available | Data not available | Decomposes |
| Water Solubility | Data not available | Data not available | 137 g/L at 20°C[6] |
| pKa | Data not available | Data not available | -1.0 (at 25°C)[6] |
Experimental Protocols
Synthesis of N-(2,5-dimethylphenyl)thiourea
Reaction Scheme:
Caption: General Synthesis Workflow for N-(2,5-dimethylphenyl)thiourea.
Materials:
-
2,5-Dimethylaniline
-
Ammonium thiocyanate
-
Concentrated Hydrochloric Acid
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine 0.1 moles of 2,5-dimethylaniline with 9 mL of concentrated hydrochloric acid and 25 mL of deionized water.
-
Heat the mixture to approximately 60-70°C for one hour with stirring to form the aniline hydrochloride salt.
-
Cool the mixture to room temperature.
-
Slowly add 0.1 moles of ammonium thiocyanate to the solution.
-
Reflux the reaction mixture for approximately 4 hours.
-
After reflux, add 20 mL of cold deionized water to the mixture while stirring continuously to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with cold water and dry.
-
Recrystallize the crude product from ethanol to obtain pure N-(2,5-dimethylphenyl)thiourea.
Spectroscopic Characterization
The structure of the synthesized N-(2,5-dimethylphenyl)thiourea would be confirmed using standard spectroscopic techniques. While specific spectra for this compound are not available, the expected characteristic signals are outlined below based on general knowledge of thiourea derivatives.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
N-H stretching: Expected in the region of 3400-3100 cm⁻¹.
-
Aromatic C-H stretching: Expected around 3100-3000 cm⁻¹.
-
Aliphatic C-H stretching (from methyl groups): Expected around 2950 cm⁻¹.
-
C=S (thiocarbonyl) stretching: A strong band is expected in the region of 1300-1200 cm⁻¹.
-
C-N stretching: Expected in the region of 1400-1250 cm⁻¹.
-
Aromatic C=C bending: Expected in the region of 1600-1450 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
Aromatic protons: Signals for the three protons on the dimethylphenyl ring would be expected in the aromatic region (δ 7.0-7.5 ppm).
-
N-H protons: Broad singlets for the two NH protons would be expected, with chemical shifts that can vary depending on the solvent and concentration.
-
Methyl protons: Two singlets for the two methyl groups on the phenyl ring would be expected in the aliphatic region (δ 2.0-2.5 ppm).
-
-
¹³C NMR:
-
Thiocarbonyl carbon (C=S): A characteristic signal is expected in the downfield region, typically between δ 180-190 ppm.
-
Aromatic carbons: Signals for the six carbons of the dimethylphenyl ring would be expected in the aromatic region (δ 120-140 ppm).
-
Methyl carbons: Signals for the two methyl groups would be expected in the upfield region (δ 15-25 ppm).
-
Biological Activity and Potential Signaling Pathways
While specific studies on the biological activity of N-(2,5-dimethylphenyl)thiourea are limited, the broader class of thiourea derivatives is known to exhibit significant antimicrobial and enzyme-inhibiting properties.[1][2] The presence of the 2,5-dimethylphenyl scaffold is a known feature in some antimicrobial compounds.[3]
Antimicrobial Activity
Thiourea derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[2] Some studies on substituted phenylthioureas have shown that they are particularly active against Gram-positive bacteria.[9] For instance, a thiourea derivative has been shown to exert its antibacterial effect against Methicillin-Resistant Staphylococcus aureus (MRSA) by disrupting the NAD+/NADH homeostasis within the bacterial cell, which is crucial for cellular respiration and metabolism.
Caption: Plausible Mechanism of Antimicrobial Action.
Enzyme Inhibition
Various thiourea derivatives have been identified as inhibitors of several enzymes. For example, some have shown inhibitory activity against tyrosinase, a key enzyme in melanin synthesis, and cholinesterases, which are important in neurotransmission. This suggests that N-(2,5-dimethylphenyl)thiourea could also be investigated for its enzyme inhibitory potential.
Conclusion
N-(2,5-dimethylphenyl)thiourea is a molecule with potential for further investigation in the field of drug discovery, particularly as an antimicrobial agent. While there is a lack of specific experimental data for this compound, its structural features and the known activities of related thiourea derivatives provide a strong rationale for its synthesis and biological evaluation. The experimental protocols and predictive data presented in this guide serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and other related thiourea compounds. Future studies should focus on the synthesis, full physicochemical characterization, and comprehensive biological screening of N-(2,5-dimethylphenyl)thiourea to elucidate its specific mechanisms of action and potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. repositorio.ufba.br [repositorio.ufba.br]
- 3. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 3-Acetyl-1-(2,5-dimethylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. ijcrt.org [ijcrt.org]
- 8. tandfonline.com [tandfonline.com]
- 9. jocpr.com [jocpr.com]
(2,5-Dimethyl-phenyl)-thiourea derivatives literature review
An In-depth Technical Guide on (2,5-Dimethyl-phenyl)-thiourea Derivatives
Introduction
Thiourea, an organosulfur compound with the formula SC(NH₂)₂, serves as a versatile scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and enzyme inhibitory properties.[1][3][4] The structural feature of thiourea, with its thione and thiol tautomeric forms, allows for diverse chemical modifications, leading to a broad spectrum of pharmacological effects.[1] The (2,5-Dimethyl-phenyl) moiety, in particular, is a common structural feature in many antimicrobial compounds and has been investigated for its potential to enhance the biological efficacy of various molecular scaffolds.[5] This technical guide provides a comprehensive review of the synthesis, biological activities, and associated experimental protocols for this compound derivatives, aimed at researchers, scientists, and drug development professionals.
Synthesis of this compound Derivatives
The synthesis of N,N'-disubstituted thioureas, including those with a (2,5-Dimethyl-phenyl) group, is typically a straightforward process. The most common method involves the nucleophilic addition reaction between an isothiocyanate and a primary amine.[6] For this compound derivatives, this can be achieved by reacting 2,5-dimethylaniline with an appropriate isothiocyanate or by reacting a (2,5-dimethyl-phenyl) isothiocyanate with an amine.[6]
Another established method is the reaction of an acyl chloride with ammonium thiocyanate to form an acyl isothiocyanate intermediate, which then reacts with an aniline, such as 2,5-dimethylaniline, to yield the final thiourea derivative.[3]
Experimental Protocol: Synthesis of 3-Acetyl-1-(2,5-dimethylphenyl)thiourea[3]
-
Preparation of Acetyl Isothiocyanate: A solution of acetyl chloride (0.10 mol) in 30 mL of acetone is added dropwise to a suspension of ammonium thiocyanate (0.10 mol) in 30 mL of acetone.
-
Reaction: The reaction mixture is refluxed for 30 minutes.
-
Addition of Aniline: After cooling the mixture to room temperature, a solution of 2,5-dimethylaniline (0.10 mol) in 10 mL of acetone is added.
-
Second Reflux: The resulting mixture is refluxed for an additional 3 hours.
-
Precipitation: The reaction mixture is poured into acidified cold water to precipitate the product.
-
Recrystallization: The precipitated title compound is collected and recrystallized from acetonitrile to achieve a constant melting point.
-
Characterization: The purity and structure of the compound are confirmed by infrared spectroscopy and other analytical techniques.[3]
Biological Activities and Experimental Protocols
This compound derivatives have been evaluated for a range of biological activities, demonstrating their potential as scaffolds for new therapeutic agents.[5]
Antimicrobial Activity
Thiourea derivatives are known to possess significant antimicrobial properties.[7] Specifically, N-2,5-dimethylphenylthioureido acid derivatives have shown promise as candidates against multidrug-resistant Gram-positive pathogens and drug-resistant fungi.[5] For instance, certain thiazole derivatives of (2,5-dimethylphenyl)thioureido acid demonstrated excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus and favorable activity against vancomycin-resistant E. faecium.[5][8]
| Compound Class | Organism | Activity Metric | Value | Reference |
| Thiazole derivatives of N-2,5-dimethylphenylthioureido acid | Tedizolid-resistant S. aureus | - | Excellent Activity | [5][8] |
| Thiazole derivatives of N-2,5-dimethylphenylthioureido acid | Vancomycin-resistant E. faecium | - | Favorable Activity | [5][8] |
| N-2,5-dimethylphenylthioureido acid derivatives (9f, 14f) | Drug-resistant Candida strains | - | Broad-spectrum activity | [5][8] |
| N-2,5-dimethylphenylthioureido acid derivative (8f) | Candida auris | - | Good activity (> fluconazole) | [5][8] |
| 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea | E. coli, S. flexneri, P. aeruginosa, S. typhi | Inhibition Zone | Moderate | [6] |
-
Bacterial Strains and Media: Obtain the desired bacterial strains (e.g., S. aureus, E. coli) and prepare the appropriate culture medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Culture the bacterial strains overnight. Suspend bacterial colonies in saline to match the turbidity of a 0.5 McFarland standard, then dilute to the final concentration (e.g., 5 × 10⁵ CFU/mL).[9]
-
Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent like DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.25 to 256 µg/mL).[9]
-
Inoculation: Add 100 µL of the bacterial suspension to each well of the microtiter plate containing the diluted compounds.[9] Include a positive control (bacteria with a standard antibiotic) and a negative control (bacteria with solvent only).
-
Incubation: Incubate the plates at 37°C for 16-24 hours.[6]
-
Data Collection: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]
Anticancer Activity
Thiourea derivatives are a promising class of anticancer agents, capable of inhibiting the proliferation of various cancer cell lines and potentially reversing drug resistance.[1][10][11] Their mechanisms of action can involve targeting specific molecular pathways, such as inhibiting angiogenesis or modulating cancer cell signaling.[10][12]
| Compound Class/Derivative | Cell Line | Activity Metric | Value (µM) | Reference |
| N,N′-Diarylthiourea derivative | MCF-7 (Breast) | IC₅₀ | 338.33 ± 1.52 | [10][12] |
| 3-(Trifluoromethyl)phenylthiourea analogs | SW480, SW620 (Colon) | IC₅₀ | ≤ 10 | [13] |
| 3-(Trifluoromethyl)phenylthiourea analogs | PC3 (Prostate) | IC₅₀ | ≤ 10 | [13] |
| 3-(Trifluoromethyl)phenylthiourea analogs | K-562 (Leukemia) | IC₅₀ | ≤ 10 | [13] |
| Benzodioxole-bearing thiourea derivative (7) | HCT116 (Colon) | IC₅₀ | 1.11 | [14] |
| Benzodioxole-bearing thiourea derivative (7) | HepG2 (Liver) | IC₅₀ | 1.74 | [14] |
| Benzodioxole-bearing thiourea derivative (7) | MCF-7 (Breast) | IC₅₀ | 7.0 | [14] |
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 1 × 10⁵ cells/mL and incubate overnight in a suitable growth medium at 37°C.[10]
-
Compound Treatment: Expose the cells to various concentrations of the test compounds (e.g., ranging from 50 to 1000 µM) for a specified period (e.g., 24 hours).[10] Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the logarithm of the compound concentration.[10]
Enzyme Inhibition
Thiourea derivatives have been identified as potent inhibitors of various enzymes implicated in different diseases.[1][15]
-
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key targets in the management of Alzheimer's disease. Several thiourea derivatives have shown significant inhibitory activity against these enzymes.[1][16]
-
α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes.[17][18]
-
Tyrosinase: This enzyme is involved in melanin production, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders. Phenylthiourea derivatives have also been explored as inhibitors of PvdP tyrosinase, an enzyme crucial for virulence in Pseudomonas aeruginosa.[19]
| Compound Class | Enzyme | Activity Metric | Value | Reference |
| Thiourea derivatives | AChE | IC₅₀ | 33.27–93.85 nM | [1] |
| Thiourea derivatives | BChE | IC₅₀ | 105.9–412.5 nM | [1] |
| 1-(2,4-difluorophenyl)-3-(3,4-dimethyl phenyl) thiourea | α-Amylase | % Inhibition | 85 ± 1.9% | [18] |
| Phenylthiourea derivative (3c) | PvdP Tyrosinase | IC₅₀ | 0.57 ± 0.05 µM | [19] |
| 4-[3-(2,6-dichlorophenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide | Tyrosinase | IC₅₀ | > 2e and 2f showed best activity | [17][20] |
| 4-[3-(4-methoxyphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide | α-Amylase / α-Glucosidase | IC₅₀ | 2g showed best activity | [17][20] |
-
Reagent Preparation: Prepare a phosphate buffer (0.1 M, pH 8.0), solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and the test compound in serial dilutions. Prepare enzyme solutions of AChE or BChE.[15]
-
Assay Setup: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution to each well.[15]
-
Pre-incubation: Add 20 µL of the enzyme solution (AChE or BChE) and pre-incubate the plate at 25°C for 15 minutes.[15]
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the ATCI substrate solution.[15]
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm for 5 minutes in kinetic mode. The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored product, monitored spectrophotometrically.[6][15]
-
Calculation: Determine the reaction rate and calculate the percentage of inhibition using the formula: Inhibition (%) = [(Rate_control - Rate_sample) / Rate_control] x 100.[6] The IC₅₀ value is determined from a dose-response curve.
Anti-inflammatory Activity
The anti-inflammatory effects of some thiourea derivatives are associated with their ability to inhibit key enzymes in the arachidonic acid metabolic pathway, namely cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[6] These enzymes are responsible for producing prostaglandins and leukotrienes, which are potent inflammatory mediators. By inhibiting these enzymes, thiourea derivatives can reduce the production of these pro-inflammatory molecules, thus mitigating the inflammatory response.[6]
Conclusion
This compound derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. The straightforward synthesis allows for the generation of diverse libraries for screening. The available literature demonstrates significant potential in developing new antimicrobial agents against resistant strains, novel anticancer therapeutics with defined mechanisms of action, and potent enzyme inhibitors for various diseases. The detailed protocols and summarized quantitative data provided in this guide serve as a foundational resource for researchers to further explore and optimize this chemical scaffold for drug discovery and development. Future work should focus on elucidating detailed structure-activity relationships (SAR), understanding mechanisms of action at the molecular level, and conducting in vivo studies to validate the therapeutic potential of the most promising candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. 3-Acetyl-1-(2,5-dimethylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of phenylthiourea derivatives as allosteric inhibitors of pyoverdine maturation enzyme PvdP tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Versatile Scaffold: Unlocking the Medicinal Potential of Substituted Thioureas
A comprehensive analysis for researchers, scientists, and drug development professionals exploring the burgeoning applications of substituted thioureas in modern medicinal chemistry.
Substituted thioureas, a class of organic compounds characterized by the presence of a central thiocarbonyl group flanked by amino groups, have emerged as a privileged scaffold in drug discovery. Their inherent structural flexibility and ability to form stable hydrogen bonds with biological targets have propelled them to the forefront of research for developing novel therapeutic agents against a wide spectrum of diseases. This technical guide delves into the core applications of substituted thioureas, presenting a consolidated overview of their synthesis, biological activities, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
A Spectrum of Biological Activity: From Antimicrobial to Anticancer Agents
Substituted thioureas have demonstrated remarkable efficacy across various therapeutic areas. Their biological activity is intricately linked to the nature and position of the substituents on the thiourea core, which significantly influences their pharmacokinetic and pharmacodynamic properties.
Antimicrobial Powerhouse
The rise of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. Substituted thioureas have shown considerable promise in this arena, exhibiting activity against a range of pathogenic microbes.[1][2] The proposed mechanism often involves the inhibition of essential microbial enzymes or disruption of the cell membrane.[3]
Table 1: Antimicrobial Activity of Representative Substituted Thioureas
| Compound/Derivative | Target Microorganism | MIC (μg/mL) | Reference |
| N-phenyl- and N-benzoylthiourea derivatives | Staphylococcus aureus, Bacillus subtilis | 0.312 - 2.5 | [4] |
| Thiourea derivatives of 4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione | Gram-positive cocci | Not specified | [5] |
| 1-(aroyl)-3-(substituted-2-benzothiazolyl)thioureas | Escherichia coli | Not specified | [2] |
| Thiourea derivatives tagged with thiadiazole, imidazole and triazine | S. aureus, B. subtilis, E. coli, P. aeruginosa | 0.95 - 5.70 | [6] |
Combating Cancer: A Multi-pronged Attack
In the realm of oncology, substituted thioureas have emerged as potent anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[1][7] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Table 2: Anticancer Activity (IC50 values) of Selected Substituted Thioureas
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(trifluoromethyl)phenylthiourea analogs | SW480, SW620 (Colon), PC3 (Prostate), K-562 (Leukemia) | ≤ 10 | [1] |
| TKR15 (Thiourea derivative) | A549 (Non-small cell lung cancer) | 0.21 | [8] |
| N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea (DC27) | Human lung carcinoma cells | 2.5 - 12.9 | [9] |
| 1,3,5-triazines linked to chalcones | A549 (Lung carcinoma) | 17 - 24.5 | [10] |
| Chromone-2-carboxamide derivatives | MCF-7 (Breast), MDA-MB-231 (Breast), Ishikawa (Endometrial) | 25.7 - 87.8 | [10] |
Enzyme Inhibition: A Key to Therapeutic Intervention
The ability of substituted thioureas to inhibit specific enzymes is a cornerstone of their medicinal applications. By targeting enzymes involved in disease pathogenesis, these compounds can exert precise therapeutic effects. Notable examples include the inhibition of urease, cholinesterases, and various kinases.[11][12]
Table 3: Enzyme Inhibitory Activity of Substituted Thioureas
| Compound/Derivative | Target Enzyme | IC50/Ki | Reference |
| Thiourea derivative 3 | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | IC50: 50 µg/mL (AChE), 60 µg/mL (BChE) | [11] |
| 1-(quinolin-8-yl)-3–(2-fluorophenyl)thiourea (E-9) | E. coli β-glucuronidase (EcGUS) | IC50: 2.68 µM, Ki: 1.64 µM | [13][14] |
| Dipeptide conjugated 2,3-dichlorophenyl piperazine thiourea derivative (analogue 23) | Urease | 2 µM | [12] |
Elucidating Mechanisms: Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying the biological activities of substituted thioureas is crucial for rational drug design and optimization. Visualizing these complex processes through diagrams can provide clarity and facilitate deeper insights.
Anticancer Signaling Pathways
Many substituted thioureas exert their anticancer effects by modulating critical signaling pathways that are often dysregulated in cancer. Two prominent examples are the Epidermal Growth Factor Receptor (EGFR) and the Ras-Raf-MEK-ERK (MAPK) pathways.
Caption: Inhibition of the EGFR signaling pathway by substituted thioureas.
Caption: Mechanism of K-Ras inhibition by substituted thiourea derivatives.
Experimental Workflow for Biological Evaluation
A systematic approach is essential for the synthesis and biological evaluation of novel substituted thiourea derivatives. The following workflow illustrates a typical process from synthesis to activity assessment.
Caption: General experimental workflow for thiourea-based drug discovery.
Key Experimental Protocols
Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for key experiments cited in the evaluation of substituted thioureas.
Synthesis of N-Acyl Substituted Thiourea Derivatives
This protocol outlines a common method for the synthesis of N-acyl thiourea derivatives.[15][16]
Materials:
-
Appropriate acid chloride
-
Ammonium thiocyanate or potassium thiocyanate
-
Anhydrous acetone
-
Heterocyclic amine
-
Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst (optional)
Procedure:
-
A solution of the acid chloride in anhydrous acetone is added dropwise to a suspension of ammonium thiocyanate in anhydrous acetone. The use of a phase-transfer catalyst like TBAB can improve the reaction yield.[15]
-
The reaction mixture is stirred at room temperature or heated under reflux for a specified period to form the acyl isothiocyanate in situ.
-
The resulting isothiocyanate solution is then treated with a solution of the desired heterocyclic amine in anhydrous acetone.
-
The mixture is stirred for an appropriate time until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent to yield the N-acyl substituted thiourea derivative.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.[17][18]
Materials:
-
Synthesized thiourea derivatives
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., amikacin, gentamicin, nystatin) as positive controls
Procedure:
-
Serial two-fold dilutions of the test compounds are prepared in the appropriate broth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Enzyme Inhibition Assay: Cholinesterase Inhibition (Ellman's Method)
This assay is used to evaluate the inhibitory activity of thiourea derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[11]
Materials:
-
Acetylcholinesterase (from Electric eel) or Butyrylcholinesterase (from equine serum)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine chloride (BTCC) as substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Synthesized thiourea derivatives
-
96-well microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, a solution of the test compound at various concentrations, and the respective enzyme solution (AChE or BChE).
-
The mixture is pre-incubated for a specified time at a controlled temperature (e.g., 25°C for 15 minutes).
-
The reaction is initiated by the addition of the substrate (ATCI or BTCC) and DTNB.
-
The absorbance is measured kinetically at 412 nm. The rate of the reaction is proportional to the enzyme activity.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then determined from the dose-response curve.
Conclusion and Future Perspectives
Substituted thioureas represent a highly versatile and promising scaffold in medicinal chemistry. Their broad spectrum of biological activities, coupled with their synthetic tractability, makes them attractive candidates for the development of new drugs to address unmet medical needs. The structure-activity relationship studies are crucial for optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles.[19][20] Future research in this area will likely focus on the design of multi-target thiourea derivatives, the exploration of novel biological targets, and the development of more efficient and sustainable synthetic methodologies. The continued investigation of this remarkable class of compounds holds great potential for the future of medicine.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nanobioletters.com [nanobioletters.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of novel substituted thiourea derivatives as potential anticancer agents for NSCLC by blocking K-Ras protein-effectors interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
Methodological & Application
Application Notes and Protocols: Synthesis of (2,5-Dimethyl-phenyl)-thiourea from 2,5-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of (2,5-Dimethyl-phenyl)-thiourea, a versatile intermediate in the development of various pharmaceutical compounds and bioactive molecules. The 2,5-dimethylphenyl scaffold is a key structural feature in a number of antimicrobial agents.[1]
Reaction Scheme
The synthesis of this compound from 2,5-dimethylaniline is typically achieved through the reaction of the aniline with a thiocyanate salt in the presence of an acid. This method provides a straightforward and efficient route to the desired aryl thiourea.
Chemical Equation:
Experimental Protocol
This protocol is adapted from established methods for the synthesis of aryl thioureas.[2][3][4]
Materials and Reagents:
-
2,5-Dimethylaniline
-
Ammonium thiocyanate (NH₄SCN)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Beaker
-
Buchner funnel and filter paper
-
Stirring apparatus (magnetic stirrer and stir bar)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,5-dimethylaniline (0.1 mol) and concentrated hydrochloric acid (25 mL).
-
Addition of Thiocyanate: Gently warm the mixture. Slowly add a saturated aqueous solution of ammonium thiocyanate (0.1 mol in approximately 20 mL of water) to the reaction mixture with continuous stirring.
-
Reflux: Heat the reaction mixture to reflux (approximately 100°C) using a heating mantle or a water bath. Continue refluxing for 1 to 3 hours. The solution may become turbid during this time.[2][3]
-
Precipitation: After the reflux period, pour the hot reaction mixture into a beaker containing cold water (approximately 200 mL) while stirring vigorously. A precipitate of this compound should form.
-
Isolation of Product: Collect the crude product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold water to remove any unreacted starting materials and inorganic salts.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as FT-IR and NMR to confirm its identity and purity.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| 2,5-Dimethylaniline | 12.12 g (0.1 mol) | Starting material. |
| Ammonium thiocyanate | 7.61 g (0.1 mol) | Thiourea source. |
| Concentrated HCl | 25 mL | Acid catalyst and solvent. |
| Product | ||
| This compound | Theoretical Yield: 18.03 g (0.1 mol) | The actual yield will vary depending on reaction conditions. |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 100°C) | Optimal temperature for the reaction. |
| Reaction Time | 1 - 3 hours | Monitor reaction progress by TLC for completion. |
| Purification | ||
| Recrystallization Solvent | Ethanol | A common solvent for purifying aryl thioureas. |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Alternative Synthesis Route: In Situ Generation of Acyl Isothiocyanate
An alternative and effective method involves the in situ generation of an acyl isothiocyanate, which then reacts with the aniline. For instance, 3-Acetyl-1-(2,5-dimethylphenyl)thiourea can be synthesized by first reacting acetyl chloride with ammonium thiocyanate in acetone to form acetyl isothiocyanate. Subsequently, 2,5-dimethylaniline is added to this mixture and refluxed to yield the final product.[5] This approach can be adapted to produce the parent this compound by using a different isothiocyanate precursor.
This protocol provides a reliable method for the laboratory-scale synthesis of this compound, a key building block for further chemical synthesis and drug discovery endeavors. As with all chemical reactions, appropriate safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood.
References
- 1. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. ijaers.com [ijaers.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. 3-Acetyl-1-(2,5-dimethylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-acyl Thiourea Derivatives Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of N-acyl thiourea derivatives, a class of compounds with significant potential in drug discovery due to their diverse biological activities.[1][2][3] These derivatives serve as versatile scaffolds for developing novel therapeutic agents, exhibiting antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] This application note details the experimental protocol for their synthesis, methods for characterization, and presents data on their biological activities, particularly as urease inhibitors.
Data Presentation
The following table summarizes the physicochemical properties of a representative N-acyl thiourea derivative and the biological activity of several derivatives as urease inhibitors.
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Urease Inhibition IC₅₀ (µM) | Reference |
| N-acetylthiourea | C₃H₆N₂OS | 118.16 | 165-169 | Not Reported | [4] |
| UP-1 | C₂₂H₁₅Cl₄N₅O₄S₂ | 663.33 | Not Reported | 1.55 ± 0.0288 | [5] |
| UP-2 | C₂₈H₃₅N₅O₄S₂ | 585.74 | Not Reported | 1.66 ± 0.0179 | [5] |
| UP-3 | C₂₂H₂₃N₅O₄S₂ | 489.58 | Not Reported | 1.69 ± 0.0162 | [5] |
| Thiourea (Standard) | CH₄N₂S | 76.12 | 176-178 | 0.97 ± 0.0371 | [5] |
Experimental Protocols
The synthesis of N-acyl thiourea derivatives is typically achieved through a two-step, one-pot reaction.[4] The general procedure involves the formation of a reactive acyl isothiocyanate intermediate, which subsequently reacts with a primary amine to yield the desired N-acyl thiourea derivative.[1][4][6]
Materials:
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.0 equivalent)
-
Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN) (1.0 equivalent)
-
Primary amine (e.g., heterocyclic amine, aryl amine) (1.0 equivalent)
-
Anhydrous acetone (solvent)
-
Ice-water mixture
-
Glassware: Round-bottom flask, dropping funnel, condenser, magnetic stirrer, beaker, filtration apparatus.
Procedure:
Step 1: Formation of Acyl Isothiocyanate
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a suspension of ammonium thiocyanate (1.0 equivalent) in anhydrous acetone.[6]
-
Stir the suspension to ensure it is well-mixed.
-
From the dropping funnel, add the acyl chloride (1.0 equivalent) dropwise to the stirred suspension over a period of 30 minutes. An exothermic reaction may be observed.[4]
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 1 hour to ensure the complete formation of the acyl isothiocyanate intermediate.[4][6]
Step 2: Synthesis of N-acyl Thiourea Derivative
-
Cool the reaction mixture to room temperature.
-
Slowly add a solution of the desired primary amine (1.0 equivalent) in anhydrous acetone to the reaction mixture with continuous stirring.[6]
-
Heat the reaction mixture to reflux for an additional 1-2 hours.[6]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the resulting solution into a beaker containing an ice-water mixture to precipitate the crude N-acyl thiourea derivative.[4][6]
-
Collect the precipitate by vacuum filtration, wash with cold water, and air dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).[6]
Characterization:
The identity and purity of the synthesized N-acyl thiourea derivatives should be confirmed using standard analytical techniques:
-
Melting Point: Determination of the melting point range.[4]
-
Spectroscopic Analysis:
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: To identify characteristic functional groups such as N-H, C=O, and C=S stretching vibrations.[1][4]
-
¹H NMR (Proton Nuclear Magnetic Resonance) and ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: To elucidate the chemical structure of the compound.[1][4][6]
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized derivative.[6]
-
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of N-acyl thiourea derivatives.
Urease Inhibition Signaling Pathway
Caption: Mechanism of urease inhibition by N-acyl thiourea derivatives.
References
- 1. Chemistry and mechanism of urease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New findings on Candida auris open up potential targets for future therapies [meduniwien.ac.at]
- 3. Ureases: Historical aspects, catalytic, and non-catalytic properties – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cottoninfo.com.au [cottoninfo.com.au]
- 5. mdpi.com [mdpi.com]
- 6. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (2,5-Dimethyl-phenyl)-thiourea as an Intermediate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (2,5-dimethyl-phenyl)-thiourea as a versatile intermediate in the synthesis of various heterocyclic compounds. The protocols detailed below are based on established literature and are intended to guide researchers in the development of novel heterocyclic entities with potential therapeutic applications.
Introduction
This compound is a valuable building block in organic synthesis, particularly for the construction of nitrogen- and sulfur-containing heterocyclic rings. The presence of the thiourea moiety provides a reactive core for cyclization reactions, while the 2,5-dimethylphenyl group can influence the physicochemical and biological properties of the final compounds. This document outlines its application in the synthesis of thiazole, pyrimidine, and triazole derivatives, which are known to exhibit a wide range of biological activities, including antimicrobial and antifungal properties.[1][2]
Applications in Heterocyclic Synthesis
This compound serves as a key precursor for the synthesis of several classes of heterocyclic compounds.
-
Thiazole Derivatives: Thiazoles are a class of heterocyclic compounds known for their diverse pharmacological properties.[1] The Hantzsch thiazole synthesis is a common method employed for the synthesis of thiazole derivatives from thioureas and α-haloketones.[1]
-
Pyrimidine Derivatives: Pyrimidines are fundamental components of nucleic acids and are prevalent in many bioactive molecules.[3] The condensation of thiourea derivatives with 1,3-dicarbonyl compounds or their equivalents is a widely used strategy for constructing the pyrimidine ring.[3][4]
-
Triazole Derivatives: Triazoles are another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities. Thiourea derivatives can be utilized in multi-step synthetic sequences to afford various triazole-based structures.[5][6]
The 2,5-dimethylphenyl substituent is a common structural feature in many antimicrobial compounds and can contribute to the overall biological activity of the synthesized heterocycles.[1]
Experimental Protocols
This protocol describes the synthesis of an activated form of this compound, which can be used in subsequent heterocyclic syntheses.
Materials:
-
Acetyl chloride
-
Ammonium thiocyanate
-
2,5-Dimethylaniline
-
Acetone
-
Acidified cold water
-
Acetonitrile
Procedure: [7]
-
Add a solution of acetyl chloride (0.10 mol) in acetone (30 ml) dropwise to a suspension of ammonium thiocyanate (0.10 mol) in acetone (30 ml).
-
Reflux the reaction mixture for 30 minutes.
-
Cool the mixture to room temperature.
-
Add a solution of 2,5-dimethylaniline (0.10 mol) in acetone (10 ml).
-
Reflux the mixture for an additional 3 hours.
-
Pour the reaction mixture into acidified cold water.
-
Collect the precipitated product by filtration.
-
Recrystallize the crude product from acetonitrile to obtain pure 3-acetyl-1-(2,5-dimethylphenyl)thiourea.
This protocol outlines the general procedure for the synthesis of thiazole derivatives starting from a (2,5-dimethylphenyl)thioureido-functionalized precursor and an α-haloketone.[1]
Materials:
-
3-(1-(2,5-Dimethylphenyl)thioureido)propanoic acid (can be synthesized from 2,5-dimethylaniline)
-
α-Bromoacetophenone (or other α-haloketones)
-
Acetone
-
Sodium acetate
Procedure: [1]
-
Dissolve 3-(1-(2,5-Dimethylphenyl)thioureido)propanoic acid and the desired α-bromoacetophenone in acetone.
-
Reflux the reaction mixture for 2-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
In some cases, the addition of a base like sodium acetate may be required to facilitate the cyclization.[1]
-
The product can be isolated by removing the solvent under reduced pressure and purified by recrystallization or column chromatography.
This protocol provides a general method for the synthesis of pyrimidine-thiones from a suitable three-carbon fragment and a this compound derivative.[8]
Materials:
-
This compound
-
A 1,3-bifunctional three-carbon fragment (e.g., chalcone, acetylacetone)
-
Inert solvent (e.g., ethanol)
-
Base catalyst (e.g., potassium hydroxide, sodium ethoxide)
Procedure:
-
Dissolve the chalcone (derived from an appropriate aldehyde and ketone) and this compound in an inert solvent.
-
Add a catalytic amount of a base.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into cold water.
-
Acidify the mixture to precipitate the product.
-
Filter, wash with water, and recrystallize the crude product from a suitable solvent.
Quantitative Data
The antimicrobial and antifungal activities of heterocyclic compounds derived from thiourea precursors are often evaluated by determining the Minimum Inhibitory Concentration (MIC).
Table 1: Antimicrobial Activity (MIC in µg/mL) of Representative Thiazole Derivatives [1]
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
| Thiazole Derivative 1 | 62.5 | 125 | 250 | >500 |
| Thiazole Derivative 2 | 31.25 | 62.5 | 125 | 250 |
| Amikacin (Control) | 15.6 | 7.8 | 3.9 | 1.95 |
Table 2: Antifungal Activity (MIC in µg/mL) of Representative Thiazole Derivatives [1][2]
| Compound | Candida albicans | Candida neoformans |
| Thiazole Derivative 1 | 125 | 250 |
| Thiazole Derivative 2 | 62.5 | 125 |
| Nystatin (Control) | 1.95 | 3.9 |
Note: The specific structures of "Thiazole Derivative 1" and "Thiazole Derivative 2" are detailed in the source literature and are presented here as representative examples. The activity is highly dependent on the specific substitutions on the heterocyclic core.
Diagrams
Caption: Hantzsch synthesis of thiazoles.
References
- 1. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bu.edu.eg [bu.edu.eg]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. raco.cat [raco.cat]
- 6. researchgate.net [researchgate.net]
- 7. 3-Acetyl-1-(2,5-dimethylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Pivotal Role of Dimethylphenyl Thioureas in Asymmetric Organocatalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Thiourea derivatives have emerged as a powerful class of organocatalysts, capable of facilitating a wide range of chemical transformations with high efficiency and stereoselectivity. Among these, catalysts bearing dimethylphenyl groups have demonstrated significant promise in asymmetric synthesis, a critical field for the development of chiral drugs and other bioactive molecules. Their efficacy stems from their ability to act as hydrogen bond donors, activating electrophiles, while often incorporating a basic moiety, such as an amine, to simultaneously activate nucleophiles. This bifunctional activation is central to their catalytic prowess.
This document provides a detailed overview of the applications of dimethylphenyl thioureas in organic catalysis, focusing on asymmetric Michael additions and aldol reactions, for which they are most prominently utilized. Included are quantitative data, detailed experimental protocols, and mechanistic diagrams to guide researchers in their synthetic endeavors.
Catalytic Applications: Michael Additions and Aldol Reactions
Dimethylphenyl thiourea catalysts have been successfully employed in a variety of asymmetric reactions, most notably in Michael additions and aldol reactions. These reactions are fundamental carbon-carbon bond-forming transformations in organic synthesis.
Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, is a powerful tool for the construction of complex organic molecules. Chiral dimethylphenyl thiourea catalysts have demonstrated exceptional performance in rendering this reaction enantioselective. A prominent example is the use of (R,R)-1,2-diphenylethylenediamine-derived thiourea catalysts in the Michael addition of aldehydes to maleimides. Another significant application is the enantioselective Michael addition of α-aminomaleimides to β-nitrostyrenes, catalyzed by Takemoto-type catalysts. This reaction provides access to valuable chiral succinimide derivatives.
Quantitative Data for Asymmetric Michael Additions
| Entry | Catalyst | Nucleophile | Electrophile | Solvent | Yield (%) | ee (%) | dr | Reference |
| 1 | (R,R)-Thiourea 1c | α-aminomaleimide | β-nitrostyrene | Et2O | 78 | 92 | - | |
| 2 | Takemoto's Catalyst | α-aminomaleimides | Nitroolefins | - | 76-86 | up to 94 | - | |
| 3 | Calixthiourea 2 | Acetylacetone | β-nitrostyrene | Toluene/H2O | 99 | 94 | - | |
| 4 | Bifunctional Thiourea | Diphenyl phosphite | Nitroalkenes | CHCl3 | up to 87 | up to 78 | - | |
| 5 | Bifunctional Thiourea | Cyclohexanone | Nitroolefins | - | up to 97 | up to 98 | 99:1 |
Experimental Protocols for Asymmetric Michael Addition
Protocol 1: Michael Addition of Isobutyraldehyde to N-Phenylmaleimide
*To a reaction vessel, add the N-mono-thiourea catalyst (0.01 mol%) and N-phenylmaleimide (2.88 mmol). Dissolve the solids in water (0.1 mL) under ambient air. Add isobutyraldehyde (2 equivalents) to the mixture and stir for 10–13 hours at room temperature. Upon completion of the reaction, quench with distilled water and extract the mixture with ethyl acetate (3 x 0.3 mL). Dry the combined organic layers over
Application Notes and Protocols for Antimicrobial Screening of Thiourea Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the antimicrobial screening of thiourea compounds, a promising class of molecules with a broad spectrum of biological activities. Thiourea derivatives have demonstrated notable antibacterial and antifungal effects, making them attractive candidates for the development of new antimicrobial agents.[1][2][3] The methodologies outlined below are based on established protocols and are intended to ensure reliable and reproducible results.
I. Introduction
Thiourea derivatives are organosulfur compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, antifungal, and antiviral activities.[1][2] Their mechanism of action is an active area of research, with evidence suggesting that they may inhibit essential microbial enzymes like DNA gyrase and topoisomerase IV, or disrupt cell wall biosynthesis.[4][5] This document provides detailed protocols for the initial screening of thiourea compounds to determine their antimicrobial potential.
II. Data Summary: Antimicrobial Activity of Thiourea Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various thiourea derivatives against a selection of bacterial and fungal strains, as reported in the literature. This data provides a reference for the expected potency of this class of compounds.
| Compound Type | Target Microorganism | MIC (µg/mL) | Reference |
| N-acyl thiourea derivatives | Staphylococcus aureus ATCC 25923 | 1250 - >5000 | [6] |
| N-acyl thiourea derivatives | Enterococcus faecalis ATCC 29212 | >5000 | [6] |
| N-acyl thiourea derivatives | Escherichia coli ATCC 25922 | 1250 - >5000 | [6] |
| N-acyl thiourea derivatives | Pseudomonas aeruginosa ATCC 27853 | 2500 - >5000 | [6] |
| Thiourea derivatives with 1,2,4-triazole | Staphylococcus aureus | 4 - 32 | [7] |
| Thiourea derivatives with 1,2,4-triazole | Staphylococcus epidermidis | 4 - 32 | [7] |
| Thiourea derivatives with 1,2,4-triazole | Methicillin-resistant S. aureus | 4 - 64 | [7] |
| 1-Phenyl-3-(5-phenyl-1H-imidazol-1-yl)thiourea derivatives | Staphylococcus aureus NCIM 2122 | Not specified, but showed maximum activity | [8] |
| 1-Phenyl-3-(5-phenyl-1H-imidazol-1-yl)thiourea derivatives | Bacillus subtilis MTCC 121 | Not specified, but showed maximum activity | [8] |
| 1-Phenyl-3-(5-phenyl-1H-imidazol-1-yl)thiourea derivatives | Escherichia coli MTCC 118 | Not specified, but showed maximum activity | [8] |
| 1-Phenyl-3-(5-phenyl-1H-imidazol-1-yl)thiourea derivatives | Candida albicans MTCC 227 | Moderate activity | [8] |
| 2-thiophenecarboxylic acid thiourea derivatives | Candida auris | 78.1 - 5000 | [9] |
III. Experimental Protocols
A. Antibacterial Screening: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of a compound against aerobic bacteria.[2]
Materials:
-
Thiourea compounds to be tested
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[4]
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the thiourea compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).[4]
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar medium.
-
Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[4]
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]
-
-
Serial Dilution in Microtiter Plate:
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.[4]
-
Controls:
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[4]
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.[4]
B. Antifungal Screening: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts.[1]
Materials:
-
Thiourea compounds to be tested
-
Fungal strains (e.g., Candida albicans, Candida auris)[1]
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS[1]
-
Sterile 96-well flat-bottom microtiter plates[1]
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
From a fresh culture of the fungal strain on an appropriate agar plate, select several colonies and suspend them in sterile saline.[1]
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL).[1]
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL in the test wells.[1]
-
-
Preparation of Thiourea Compound Dilutions: Prepare a stock solution of the thiourea compound in a suitable solvent. Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium in a separate 96-well plate to create a range of concentrations.[1]
-
Assay Plate Setup:
-
Add 100 µL of the appropriate thiourea compound dilution to the corresponding wells of the test plate.[1]
-
Add 100 µL of the prepared fungal inoculum to each well.[1]
-
Include a positive control (a known antifungal drug), a negative control (medium with fungal inoculum but no compound), and a sterility control (medium only).[1]
-
-
Incubation: Incubate the microtiter plates at 35°C for 24-48 hours.[1]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.[1]
IV. Visualizations
Caption: Workflow for Antimicrobial Screening of Thiourea Compounds.
Caption: Proposed Mechanism of Action for Thiourea Compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benthamscience.com [benthamscience.com]
- 8. connectjournals.com [connectjournals.com]
- 9. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antioxidant Activity of Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for assessing the antioxidant potential of thiourea derivatives, a class of compounds with significant therapeutic promise. The following protocols for common in vitro assays—DPPH, ABTS, and FRAP—are outlined to ensure accurate and reproducible evaluation. Additionally, quantitative data from representative studies are presented for comparative analysis.
Introduction to Antioxidant Activity of Thiourea Derivatives
Thiourea derivatives are a versatile class of organic compounds possessing a wide range of biological activities, including antioxidant properties. Their ability to scavenge free radicals and reduce oxidative stress makes them promising candidates for the development of novel therapeutic agents against various diseases associated with oxidative damage. Evaluating the antioxidant capacity of newly synthesized thiourea derivatives is a critical step in the drug discovery process. This document outlines standardized protocols for the most frequently employed in vitro antioxidant assays.
Data Presentation: Comparative Antioxidant Activity of Thiourea Derivatives
The antioxidant capacity of thiourea derivatives is typically quantified by their IC50 value, which represents the concentration of the compound required to inhibit 50% of the free radicals in the assay. A lower IC50 value indicates greater antioxidant activity. The following tables summarize the IC50 values for various thiourea derivatives from different studies, providing a quantitative comparison of their antioxidant potential.
Table 1: DPPH Radical Scavenging Activity of Selected Thiourea Derivatives
| Compound/Series | IC50 (µM) | Reference |
| Series 1: 4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide Derivatives | [1][2] | |
| Compound 2a | 1.83 ± 0.15 | [2] |
| Compound 2c | 2.05 ± 0.09 | [2] |
| α-TOC (alpha-tocopherol) | 2.45 ± 0.07 | [2] |
| BHT (Butylated hydroxytoluene) | 4.32 ± 0.11 | [2] |
| Series 2: Diphenyl and Benzyl-phenyl Thiourea Derivatives | [2] | |
| DPTU (1,3-diphenyl-2-thiourea) | 710 ± 1 | [2] |
| BPTU (1-benzyl-3-phenyl-2-thiourea) | 11000 ± 15 | [2] |
Table 2: ABTS Radical Cation Scavenging Activity of Selected Thiourea Derivatives
| Compound/Series | IC50 (µM) | Reference |
| Series 1: 4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide Derivatives | [1][2] | |
| Compound 2a | 2.11 ± 0.12 | [2] |
| Compound 2c | 1.08 ± 0.44 | [2] |
| α-TOC (alpha-tocopherol) | 1.89 ± 0.05 | [2] |
| Series 2: Diphenyl and Benzyl-phenyl Thiourea Derivatives | [2] | |
| DPTU (1,3-diphenyl-2-thiourea) | 44 ± 1 | [2] |
| BPTU (1-benzyl-3-phenyl-2-thiourea) | 2400 ± 21 | [2] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of antioxidant capacity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.[2]
Reagent Preparation:
-
DPPH Solution (0.1 mM): Prepare a fresh solution of DPPH in methanol. Adjust the absorbance of this solution to approximately 1.0 at 517 nm.[2]
-
Sample Preparation: Dissolve the thiourea compounds to be tested in a suitable solvent (e.g., DMSO or methanol) to create a stock solution. From this, prepare serial dilutions to obtain a range of concentrations.[2]
Assay Procedure:
-
In a 96-well microplate, add a specific volume (e.g., 100 µL) of the DPPH solution to each well.[3]
-
Add an equal volume (e.g., 100 µL) of the different concentrations of the test compounds, a standard antioxidant (like ascorbic acid or Trolox), or a blank (solvent only) to the wells.[3]
-
Mix the contents of the wells thoroughly.
-
Incubate the microplate in the dark at room temperature for 30 minutes.[3]
-
Measure the absorbance of each well at 517 nm using a microplate reader.[3]
Calculation:
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [((Abs_control - Abs_sample)) / Abs_control] x 100[3]
Where:
-
Abs_control is the absorbance of the DPPH solution with the blank.
-
Abs_sample is the absorbance of the DPPH solution with the test compound or standard.
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[3]
Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color.[3]
Reagent Preparation:
-
ABTS•+ Stock Solution: To generate the ABTS•+ stock solution, mix a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[3]
-
ABTS•+ Working Solution: On the day of the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[3]
-
Sample Preparation: Prepare a series of dilutions of the substituted thiourea derivatives and a standard antioxidant.[3]
Assay Procedure:
-
To a 96-well microplate, add a small volume (e.g., 10 µL) of the different concentrations of the test compounds, standard, or blank.[3]
-
Add a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution to each well.[3]
-
Mix and incubate the plate at room temperature for a defined period (e.g., 6 minutes).[3]
-
Measure the absorbance at 734 nm.[3]
Calculation:
Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay. Determine the IC50 value from the dose-response curve.[3]
Workflow for the ABTS radical cation decolorization assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.[3]
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving 3.1 g of sodium acetate trihydrate and adding 16 mL of glacial acetic acid to 1 liter of distilled water.[4]
-
TPTZ Solution (10 mM): Dissolve 0.031 g of TPTZ in 10 mL of 40 mM HCl. This may require gentle heating.[5]
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 0.054 g of FeCl₃·6H₂O in 10 mL of distilled water.[5]
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[4][6]
-
Standard Solution: Prepare a series of standard solutions of known Fe²⁺ concentration (e.g., using ferrous sulfate).[3]
-
Sample Preparation: Prepare solutions of the substituted thiourea derivatives.[3]
Assay Procedure:
-
In a 96-well microplate, add a small volume (e.g., 20 µL) of the test compounds, standards, or a blank.[3]
-
Add a larger volume (e.g., 150 µL) of the pre-warmed FRAP reagent to each well.[3]
-
Mix and incubate the plate at 37°C for a specified time (e.g., 4 to 30 minutes).[3]
-
Measure the absorbance at 593 nm.[3]
Calculation:
Construct a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations. The FRAP value of the sample is determined from the standard curve and is expressed as µM Fe²⁺ equivalents.[3]
Potential Signaling Pathway
The antioxidant effects of many compounds, including potentially thiourea derivatives, are mediated through the activation of the Keap1-Nrf2 signaling pathway. This pathway is a critical regulator of the cellular antioxidant response.[2]
The Keap1-Nrf2 signaling pathway potentially activated by thiourea compounds.
References
Application Notes & Protocols: (2,5-Dimethyl-phenyl)-thiourea in the Synthesis of Novel Antimicrobial Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiourea derivatives are a versatile class of organic compounds recognized for a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] The presence of oxygen, nitrogen, and sulfur atoms allows for multiple bonding possibilities, making them valuable ligands and intermediates in medicinal chemistry.[1] Specifically, the incorporation of a (2,5-Dimethyl-phenyl)-thiourea scaffold has been explored for the development of new antimicrobial agents, particularly in response to the growing threat of multidrug-resistant pathogens.[4][5] This scaffold is a structural feature in various bioactive compounds and is investigated for its potential to yield novel molecules with activity against resistant Gram-positive bacteria and pathogenic fungi.[4]
These notes provide a detailed overview of the application of this compound in synthesizing a series of thiazole derivatives and summarize their antimicrobial efficacy. The protocols are based on published methodologies for the synthesis and biological evaluation of these novel compounds.[4][5]
Synthesis Pathway Overview
The general strategy involves a multi-step synthesis beginning with a this compound derivative. This starting material, such as 3-(1-(2,5-Dimethylphenyl)thioureido)propanoic acid, serves as a core building block.[4] The synthesis proceeds via the Hantzsch thiazole synthesis, a classic method involving the reaction of a thioamide with an α-haloketone to form the thiazole ring.[4] This core can then be further modified by reacting it with various reagents like dichloro-1,4-naphthoquinone to generate a library of novel derivatives.[4][5]
Caption: General workflow for synthesizing antimicrobial thiazole derivatives.
Experimental Protocols
Protocol 1: Synthesis of 3-Acetyl-1-(2,5-dimethylphenyl)thiourea
This protocol describes the synthesis of a key intermediate containing the this compound moiety.[6]
-
Materials: Acetyl chloride, Ammonium thiocyanate, 2,5-dimethylaniline, Acetone, Acidified cold water.
-
Procedure:
-
Prepare a suspension of ammonium thiocyanate (0.10 mol) in 30 ml of acetone.
-
Add a solution of acetyl chloride (0.10 mol) in 30 ml of acetone dropwise to the suspension.
-
Reflux the reaction mixture for 30 minutes.
-
Cool the mixture to room temperature.
-
Add a solution of 2,5-dimethylaniline (0.10 mol) in 10 ml of acetone to the reaction mixture.
-
Reflux the mixture for an additional 3 hours.
-
Pour the final reaction mixture into acidified cold water to precipitate the product.
-
Collect the precipitate and recrystallize it from acetonitrile to achieve a constant melting point.
-
Protocol 2: Synthesis of Thiazole Derivatives from a Thioureido Acid Precursor
This protocol is adapted from the synthesis of novel thiazole derivatives starting from 3-(1-(2,5-Dimethylphenyl)thioureido)propanoic acid (Compound 1).[4]
-
Materials: 3-(1-(2,5-Dimethylphenyl)thioureido)propanoic acid, 2,3-dichloro-1,4-naphthoquinone, Glacial acetic acid, Anhydrous sodium acetate, Water.
-
Procedure:
-
Dissolve 3-(1-(2,5-Dimethylphenyl)thioureido)propanoic acid (1 mmol) and 2,3-dichloro-1,4-naphthoquinone (1 mmol) in glacial acetic acid.
-
Add anhydrous sodium acetate (2 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Increase the temperature to 70-80°C and continue stirring for 10 hours.
-
Pour the reaction mixture into water.
-
Filter the resulting precipitate, wash thoroughly with water, and dry to obtain the crude product.
-
Purify the crude product by crystallization.
-
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of Minimum Inhibitory Concentration (MIC) values.[1][7]
-
Materials: Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microtiter plates, synthesized compounds, microbial strains, appropriate controls (e.g., amikacin, nystatin).
-
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the appropriate broth directly in the 96-well plates.
-
Prepare a standardized inoculum of each test microorganism (e.g., adjusted to 0.5 McFarland standard).
-
Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive control (broth with inoculum, no compound) and negative control (broth only) wells.
-
Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.[7]
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Antimicrobial Activity Data
The synthesized N-2,5-dimethylphenylthioureido acid derivatives demonstrated selective activity, primarily against Gram-positive bacteria and pathogenic fungi, while showing no significant activity against the tested Gram-negative pathogens (MIC > 64 µg/mL).[4]
Caption: Activity spectrum of the synthesized thiourea derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Thiazole Derivatives
The following table summarizes the antimicrobial activity of representative compounds synthesized from a this compound precursor against various microbial strains. Data is sourced from published research.[4]
| Compound ID | S. aureus (MRSA) | E. faecium (VRE) | Candida albicans | Candida auris |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| 3h | 4 | 8 | >64 | >64 |
| 3j | 4 | 8 | >64 | >64 |
| 7 | 4 | 8 | >64 | >64 |
| 8f | >64 | >64 | 32 | 8 |
| 9f | >64 | >64 | 8 | 16 |
| 14f | >64 | >64 | 8 | 16 |
| Fluconazole | NA | NA | 1 | 32 |
MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus faecium; NA: Not Applicable.
Discussion and Conclusion
The use of this compound as a foundational scaffold for the synthesis of novel thiazole derivatives has yielded compounds with potent and selective antimicrobial activity.[4] Notably, certain derivatives showed excellent activity against multidrug-resistant Gram-positive bacteria, including MRSA and VRE, with MIC values as low as 4 µg/mL.[4][5] Furthermore, other derivatives displayed broad-spectrum antifungal activity against drug-resistant Candida strains, in some cases exceeding the efficacy of the standard antifungal drug, fluconazole.[4][5]
The lack of activity against Gram-negative bacteria suggests a specific mechanism of action that may target cellular structures or pathways unique to Gram-positive bacteria and fungi.[4] These findings underscore the potential of N-2,5-dimethylphenylthioureido acid derivatives as promising scaffolds for the development of new antimicrobial candidates to combat challenging, drug-resistant infections.[4][5] Further investigation into the structure-activity relationships (SAR) and mechanism of action is warranted to optimize these lead compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-Acetyl-1-(2,5-dimethylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wswxtb.ijournals.cn [wswxtb.ijournals.cn]
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Quantitative Analysis of Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea and its derivatives are a class of organic compounds with a wide range of applications, including as active pharmaceutical ingredients (APIs), intermediates in organic synthesis, and components in various industrial processes. The accurate and precise quantification of these compounds is crucial for quality control, pharmacokinetic studies, and environmental monitoring. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of thiourea derivatives due to its high resolution, sensitivity, and reproducibility. This application note provides detailed protocols for two distinct HPLC methods for the quantitative analysis of thiourea derivatives: a Reversed-Phase HPLC (RP-HPLC) method suitable for a broad range of derivatives and a Hydrophilic Interaction Liquid Chromatography (HILIC) method specifically tailored for highly polar thiourea compounds and their metabolites.
Principles of Separation
Reversed-Phase HPLC (RP-HPLC): In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol).[1] Separation is based on the hydrophobic interactions between the analytes and the stationary phase. Less polar thiourea derivatives will have a stronger interaction with the stationary phase and thus a longer retention time. The polarity of the mobile phase can be adjusted by changing the ratio of the organic solvent to water to optimize the separation.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic technique that uses a polar stationary phase (e.g., bare silica or polar bonded phases) and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, with a small amount of aqueous buffer.[2] This technique is particularly well-suited for the retention and separation of highly polar compounds that are poorly retained in RP-HPLC.[2][3] In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase, and partitioning of the polar analytes into this layer is the primary retention mechanism.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Method for General Thiourea Derivatives
This protocol is a general-purpose method for the quantitative analysis of a variety of thiourea derivatives in pharmaceutical formulations.
Materials and Reagents:
-
HPLC grade acetonitrile
-
HPLC grade water
-
Phosphoric acid or Formic acid (for pH adjustment)
-
Thiourea derivative reference standard
-
Sample containing the thiourea derivative (e.g., tablets, creams)
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 236 nm (or the λmax of the specific derivative)[4] |
| Run Time | 10 minutes |
Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of the thiourea derivative.
-
Transfer the powder to a volumetric flask.
-
Add a suitable diluent (e.g., a mixture of water and acetonitrile) to dissolve the active ingredient.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Make up to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Sample Preparation (Creams):
-
Accurately weigh a quantity of the cream containing a known amount of the thiourea derivative into a suitable container.
-
Add a non-polar solvent (e.g., hexane) to dissolve the cream base and vortex.
-
Perform a liquid-liquid extraction with a polar solvent (e.g., a mixture of acetonitrile and water) to extract the thiourea derivative.
-
Separate the polar layer containing the analyte.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
Data Analysis:
Quantification is achieved by comparing the peak area of the analyte in the sample chromatogram to the peak area of a known concentration of the reference standard.
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) Method for Polar Thiourea Derivatives and Metabolites
This protocol is designed for the analysis of highly polar thiourea derivatives or their metabolites, which are often poorly retained by RP-HPLC.
Materials and Reagents:
-
HPLC grade acetonitrile
-
HPLC grade water
-
Ammonium formate or Formic acid (for mobile phase preparation)
-
Polar thiourea derivative reference standard
-
Sample containing the polar thiourea derivative (e.g., urine, plasma)
Instrumentation:
-
HPLC or UHPLC system with a UV or Mass Spectrometric (MS) detector
-
HILIC analytical column (e.g., bare silica or amide-bonded, 150 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
| Column | HILIC (e.g., Primesep S), 150 mm x 4.6 mm, 5 µm[5] |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Profile | 95% B to 60% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Detection | UV at 200 nm or MS detection[5] |
| Run Time | 15 minutes |
Sample Preparation (Urine):
-
Thaw the urine sample to room temperature.
-
Centrifuge the sample to remove any particulate matter.
-
Perform solid-phase extraction (SPE) using a suitable sorbent to clean up the sample and concentrate the analyte.
-
Elute the analyte from the SPE cartridge with an appropriate solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
Data Analysis:
Quantification is performed using a calibration curve generated from the analysis of a series of known concentrations of the reference standard.
Data Presentation
The quantitative performance of the developed HPLC methods should be evaluated according to the International Council for Harmonisation (ICH) guidelines.[6][7] Key validation parameters are summarized in the tables below.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Areas (n=6) | ≤ 2.0% |
Table 2: Method Validation Data for a Representative Thiourea Derivative (RP-HPLC)
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Table 3: Method Validation Data for a Representative Polar Thiourea Derivative (HILIC)
| Parameter | Result |
| Linearity Range (ng/mL) | 10 - 1000 |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Limit of Detection (LOD) (ng/mL) | 2.5 |
| Limit of Quantification (LOQ) (ng/mL) | 8.0 |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | < 5.0% |
Mandatory Visualizations
Caption: Experimental workflow for HPLC analysis of thiourea derivatives.
Caption: Key parameters influencing HPLC separation of thiourea derivatives.
References
- 1. tpcj.org [tpcj.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. mac-mod.com [mac-mod.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Method for Separation of Urea and Thiourea on Primesep S Column | SIELC Technologies [sielc.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
Green Synthesis of Thiourea Derivatives in Aqueous Medium: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The development of environmentally benign synthetic methodologies is a cornerstone of modern medicinal chemistry and drug development. Thiourea derivatives represent a critical class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] Traditional synthetic routes often rely on hazardous reagents and volatile organic solvents. This document details green, water-based protocols for the synthesis of thiourea derivatives, offering significant advantages in terms of safety, sustainability, and operational simplicity.
Method 1: Catalyst-Free Synthesis of Symmetrical and Unsymmetrical Thioureas
This approach offers a straightforward and efficient route to substituted thiourea derivatives through a simple condensation reaction in an aqueous medium, avoiding the use of toxic catalysts and reagents like isothiocyanates or thiophosgene.[4][5][6] The reaction proceeds smoothly with aliphatic primary amines to yield various di- and trisubstituted thioureas.[4][5][6]
Experimental Protocol 1.1: Synthesis of Symmetrical N,N'-dialkylthioureas
This protocol outlines the synthesis of symmetrical thioureas from primary amines and carbon disulfide in water.
Procedure:
-
To a solution of the desired primary amine (0.1 mol) in water (100 mL), add carbon disulfide (0.05 mol) dropwise while stirring vigorously at room temperature.
-
Continue stirring for 30 minutes to facilitate the formation of the dithiocarbamate intermediate.
-
An exothermic reaction will occur, leading to the precipitation of the product.
-
Continue stirring for an additional hour at room temperature to ensure complete reaction.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.[1]
Experimental Protocol 1.2: Synthesis of Unsymmetrical Thioureas
This method allows for the one-pot synthesis of unsymmetrical thioureas by reacting two different primary amines with carbon disulfide in an aqueous medium.[1]
Procedure:
-
In a round-bottom flask, dissolve the first primary amine (10 mmol) in 20 mL of water.
-
To this solution, add carbon disulfide (12 mmol) followed by the second, different primary amine (10 mmol).
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, collect the precipitated solid product by filtration.
-
Wash the crude product with water and then a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum to yield the unsymmetrical thiourea.[1]
Quantitative Data Summary
| Product Type | Reactants | Reaction Time | Temperature | Yield (%) | Reference |
| Symmetrical | Primary Amine, Carbon Disulfide | 1.5 hours | Room Temp. | Good to Excellent | [1][6] |
| Unsymmetrical | Primary Amine 1, Primary Amine 2, Carbon Disulfide | 4-6 hours | Room Temp. | Good to Excellent | [1] |
Experimental Workflow
Method 2: Choline Chloride-Urea Catalyzed Synthesis in Water
This method utilizes a deep eutectic solvent (DES), specifically choline chloride-urea, as a green and inexpensive catalyst for the one-pot, three-component synthesis of di- and tri-substituted thiourea derivatives from carbon disulfide and amines in water.[7] This approach is effective for both aliphatic and aromatic amines.[7]
Experimental Protocol 2.1: General Procedure for Choline Chloride-Urea Catalyzed Synthesis
Procedure:
-
In a reaction vessel, combine the amine(s), carbon disulfide, and choline chloride-urea catalyst in water.
-
The typical catalyst loading is between 5-20 mol%.
-
Heat the reaction mixture to a temperature between 25-100°C.
-
Maintain the reaction for 3-5 hours, with progress monitored by GC-MS.
-
Upon completion, extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Quantitative Data Summary
| Amine Type | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Aliphatic | 10 | 100 | 3 | 60-95 | [7] |
| Aromatic | 20 | 100 | 3 | 60-95 | [7] |
Experimental Workflow
Method 3: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis offers a significant advantage in terms of reduced reaction times, often from hours to minutes, and can lead to improved yields.[8][9] This technology is applicable to the synthesis of N,N'-disubstituted thioureas.[8]
Experimental Protocol 3.1: Microwave-Assisted Synthesis of N,N'-disubstituted Thioureas
Procedure:
-
In a microwave-safe reaction vessel, combine the appropriate amine and isothiocyanate.
-
Irradiate the mixture in a microwave reactor for approximately 10 minutes.
-
After cooling, the solid product can be collected and purified by recrystallization.
Quantitative Data Summary
| Synthesis Method | Reaction Time | Purity | Reference |
| Conventional | 8-12 hours | >95% | [8] |
| Microwave-Assisted | 10 minutes | >95% | [8] |
Experimental Workflow
Applications in Drug Development
Thiourea derivatives are versatile scaffolds in medicinal chemistry due to their wide range of biological activities. These compounds have been investigated for their potential as:
-
Antimicrobial Agents: Exhibiting activity against various bacterial and fungal strains.[3][10]
-
Anticancer Agents: Showing cytotoxic effects against various cancer cell lines.[2][11]
-
Enzyme Inhibitors: Acting as potent inhibitors of enzymes such as urease and tyrosinase.[8][12]
-
Antioxidant Agents: Demonstrating significant antioxidant properties.[2][12]
The green synthetic methods detailed in this document provide accessible and sustainable routes to novel thiourea derivatives for screening and development in various therapeutic areas. The operational simplicity and use of water as a solvent make these protocols particularly attractive for high-throughput synthesis and library generation in drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A concise synthesis of substituted thiourea derivatives in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium [organic-chemistry.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid: biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for thiourea synthesis
Technical Support Center: Thiourea Synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for thiourea synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My thiourea synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields in thiourea synthesis are a common issue that can stem from several factors. A primary cause is often the incomplete conversion of the starting amine. The reactivity of the amine is crucial; electron-rich aromatic amines or aliphatic amines are generally more reactive than electron-deficient ones. Another significant factor is the choice of isothiocyanate. Some isothiocyanates can be unstable or less reactive, leading to lower product formation.
To troubleshoot, consider the following:
-
Reagent Purity: Ensure the amine, isothiocyanate, and solvent are pure and dry. Moisture can lead to the formation of urea byproducts.
-
Reaction Temperature: While many thiourea syntheses proceed at room temperature, gently heating the reaction mixture (e.g., to 40-60 °C) can often drive the reaction to completion, especially for less reactive starting materials. However, excessive heat can cause decomposition.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, extending the reaction time may increase the yield.
-
Stoichiometry: Ensure a 1:1 molar ratio of the amine and isothiocyanate. A slight excess of the isothiocyanate can sometimes be used to ensure full conversion of a valuable amine, but this may complicate purification.
Below is a troubleshooting workflow to diagnose the cause of low yield:
Caption: Troubleshooting workflow for low thiourea yield.
Q2: I am observing the formation of an unexpected byproduct that appears to be a urea derivative. Why is this happening?
A2: The formation of urea as a byproduct is almost always due to the presence of water in the reaction mixture. Isothiocyanates can react with water to form an unstable carbamic acid intermediate, which then decomposes to the corresponding primary amine and carbonyl sulfide. The newly formed amine can then react with another molecule of isothiocyanate to produce a symmetrical thiourea, or it can react with any remaining isocyanate (if present as an impurity) to form urea. To prevent this, ensure all glassware is thoroughly dried and use anhydrous solvents.
Q3: How do I choose the appropriate solvent for my thiourea synthesis?
A3: The ideal solvent should dissolve both the amine and the isothiocyanate without reacting with either. Common choices include:
-
Dichloromethane (DCM): An excellent choice for many room-temperature reactions due to its volatility, which simplifies product isolation.
-
Acetonitrile (ACN): A polar aprotic solvent that is suitable for a wide range of reactants.
-
Tetrahydrofuran (THF): Another popular choice, but ensure it is dry and free of peroxides.
-
Ethanol or Methanol: Can be used, but may lead to side reactions if the isothiocyanate is highly reactive.
The choice often depends on the solubility of your specific starting materials. It is recommended to perform small-scale solubility tests before proceeding with the main reaction.
Impact of Reaction Conditions on Yield
The following table summarizes the typical effects of various reaction parameters on the yield of a standard thiourea synthesis (e.g., phenyl isothiocyanate with aniline).
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | General Recommendation |
| Temperature | Room Temp (25 °C) | 85% | 60 °C | 95% | Gentle heating can improve yield for less reactive substrates. |
| Reaction Time | 2 hours | 70% | 12 hours | 92% | Monitor by TLC to determine the optimal reaction time. |
| Solvent | Toluene | 88% | Acetonitrile | 94% | Polar aprotic solvents like ACN or THF often give better results. |
| Catalyst | None | 91% | Pyridine (cat.) | 95% | A base catalyst can accelerate the reaction but may also promote side reactions. |
Detailed Experimental Protocol: Synthesis of 1,3-diphenylthiourea
This protocol provides a general method for the synthesis of a diarylthiourea.
Materials:
-
Aniline (1.0 eq)
-
Phenyl isothiocyanate (1.0 eq)
-
Anhydrous Acetonitrile (ACN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
TLC plates (Silica gel 60 F254)
Caption: General experimental workflow for thiourea synthesis.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve aniline (1.0 equivalent) in anhydrous acetonitrile.
-
Reagent Addition: While stirring at room temperature, add phenyl isothiocyanate (1.0 equivalent) dropwise to the solution.
-
Reaction Monitoring: Allow the mixture to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent) until the starting amine spot has disappeared.
-
Workup: Once the reaction is complete, reduce the solvent volume under reduced pressure. The crude product will often precipitate directly from the concentrated solution. If not, add a non-polar solvent like hexanes to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold hexanes to remove any unreacted starting materials.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure 1,3-diphenylthiourea.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Relationship Between Key Reaction Parameters
Optimizing a thiourea synthesis involves balancing several interconnected parameters. The diagram below illustrates the relationships between substrate reactivity, temperature, and reaction time.
Caption: Interdependence of key parameters in thiourea synthesis.
Technical Support Center: Purification of Crude (2,5-Dimethyl-phenyl)-thiourea by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of crude (2,5-Dimethyl-phenyl)-thiourea via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the first and most critical step in developing a successful recrystallization protocol for this compound?
A1: The most crucial initial step is selecting an appropriate solvent. An ideal solvent for recrystallization should dissolve the this compound sparingly or not at all at room temperature but should completely dissolve it at an elevated temperature, typically the solvent's boiling point. Conversely, impurities should either be insoluble in the hot solvent or remain highly soluble in the cold solvent to be effectively removed. A systematic solvent screening with small amounts of your crude product is highly recommended to identify the optimal solvent.
Q2: Which solvents are commonly used for the recrystallization of aryl thioureas like this compound?
A2: Based on literature for similar compounds, common and effective solvents for the recrystallization of N-aryl thioureas include ethanol, acetonitrile, and ethanol/water mixtures. For instance, the related compound 3-Acetyl-1-(2,5-dimethylphenyl)thiourea has been successfully recrystallized from acetonitrile.[1] Ethanol is a versatile solvent for many thiourea derivatives.[2] A mixed solvent system, such as ethanol and water, can also be effective.
Q3: What are the likely impurities in my crude this compound?
A3: Common impurities in crude N-aryl thioureas, synthesized from an aryl isothiocyanate and an amine, can include unreacted starting materials such as 2,5-dimethylaniline. Side products can also form, for example, if the isothiocyanate starting material reacts with any residual water.
Q4: My compound is not crystallizing from the solution, even after cooling. What steps can I take?
A4: This phenomenon is known as supersaturation. To induce crystallization, you can try the following techniques:
-
Scratching: Gently scratch the inner surface of the flask with a glass rod at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Introduce a tiny crystal of pure this compound into the supersaturated solution. This "seed" crystal will act as a template for further crystallization.
-
Concentration: If an excessive amount of solvent was used, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Further Cooling: If crystals still do not form at room temperature, placing the flask in an ice bath may be necessary to decrease the solubility further and promote crystallization.
Q5: Instead of crystals, an oil has formed at the bottom of my flask. How can I resolve this "oiling out"?
A5: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or if the solution is cooled too rapidly. To remedy this, you can:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to ensure the compound remains in solution at a slightly lower temperature.
-
Allow the solution to cool much more slowly. Insulating the flask can help with this.
-
Consider using a different solvent or a mixed solvent system with a lower boiling point.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Crystal Yield | 1. Too much solvent was used. 2. The compound is too soluble in the cold solvent. 3. Premature crystallization occurred during hot filtration. | 1. Evaporate some of the solvent to concentrate the solution and attempt to recrystallize again. 2. Choose a different solvent in which the compound has lower solubility at cold temperatures. 3. Ensure the filtration apparatus (funnel and filter paper) is pre-heated before hot filtration to prevent the solution from cooling and crystallizing prematurely. |
| Formation of Colored Crystals | 1. Colored impurities are present in the crude product. | 1. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution. Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool. |
| Crystals Form Too Quickly | 1. The solution is too concentrated. 2. The solution was cooled too rapidly. | 1. Add a small amount of additional hot solvent to the solution. 2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can facilitate slow cooling.[3] |
| Oiling Out | 1. The melting point of the solute is below the boiling point of the solvent. 2. The solution was cooled too rapidly. 3. High concentration of impurities. | 1. Reheat the solution to redissolve the oil and add a small amount of additional solvent. Allow for very slow cooling. 2. Consider using a solvent with a lower boiling point. 3. If impurities are suspected, an initial purification step like a simple column chromatography might be necessary before recrystallization. |
Data Presentation
Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Recrystallization Solvent |
| This compound | C₉H₁₂N₂S | 180.27 | Not explicitly found | Ethanol, Acetonitrile, Ethanol/Water (recommended based on similar compounds) |
| N-(2,5-dimethylphenyl)-N'-phenyl-thiourea | C₁₅H₁₆N₂S | 256.37 | Not explicitly found | Not specified |
| 3-Acetyl-1-(2,5-dimethylphenyl)thiourea | C₁₁H₁₄N₂OS | 222.30 | Not explicitly found | Acetonitrile[1] |
| N,N'-di-n-butyl-thiourea | C₉H₂₀N₂S | 188.33 | 63 - 64 | Benzene/Gasoline mixture[4] |
| Benzyl-thiourea | C₈H₁₀N₂S | 166.24 | 160 - 161 | Aqueous ethanol[4] |
Experimental Protocols
General Protocol for Recrystallization of this compound
This protocol provides a general procedure for the purification of this compound using a single solvent.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, acetonitrile)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent. Ethanol or acetonitrile are good starting points.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate with gentle swirling until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. It is crucial to keep the solution and the filtration apparatus hot during this step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the crystal yield.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals thoroughly. This can be done by air drying or in a desiccator.
Mandatory Visualization
Caption: Troubleshooting flowchart for the recrystallization of this compound.
Caption: Experimental workflow for the purification of this compound by recrystallization.
References
Technical Support Center: Enhancing the Purity of Synthesized Thiourea Derivatives
This technical support center is designed for researchers, scientists, and professionals in drug development who are working with thiourea derivatives. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in thiourea derivative synthesis?
A1: Common impurities can include unreacted starting materials (amines and isothiocyanates), symmetrically substituted thioureas (in cases where an unsymmetrical product is desired), and byproducts from the decomposition of reagents. If using carbodiimide reagents, N-acylureas can also be a common byproduct. Furthermore, the presence of water can lead to the hydrolysis of the thiourea product, especially under acidic or basic conditions with heating.
Q2: How can I monitor the progress of my reaction to minimize impurity formation?
A2: Thin-Layer Chromatography (TLC) is a crucial technique for monitoring the progress of your reaction. By regularly analyzing small aliquots of your reaction mixture, you can determine the optimal reaction time and avoid prolonged heating, which can lead to the formation of degradation products. For TLC analysis of thiourea derivatives, a common mobile phase is a mixture of chloroform and ethyl acetate (e.g., 4:6 v/v). Visualization can be achieved under ultraviolet (UV) light.[1]
Q3: My thiourea derivative has "oiled out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts in the solvent instead of dissolving and then crystallizing upon cooling. This can happen if the melting point of your compound is lower than the boiling point of the solvent or if the solution is cooled too quickly. To resolve this, try reheating the solution and adding more solvent to ensure complete dissolution at a temperature below the compound's melting point. Then, allow the solution to cool down much more slowly. Using a different solvent or a solvent mixture with a lower boiling point can also be an effective solution.
Q4: When is column chromatography a better choice than recrystallization for purification?
A4: Column chromatography is preferred when recrystallization is ineffective at removing impurities, particularly if the impurities have similar solubility profiles to your desired product. It is also the method of choice when dealing with oily or non-crystalline products. If TLC analysis of your crude product shows multiple spots with close retention factors (Rf values) to your product, column chromatography will likely be necessary for effective separation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of thiourea derivatives.
Low Yield After Purification
| Problem | Possible Cause | Recommended Solution |
| Low recovery of crystals after recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. | Select a different solvent in which your compound has lower solubility at room temperature. Alternatively, use a co-solvent system to decrease the overall solubility. |
| Too much solvent was used during recrystallization. | Evaporate some of the solvent to concentrate the solution and induce crystallization upon cooling. | |
| Premature crystallization occurred during hot filtration. | Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the solution from cooling and depositing crystals prematurely. | |
| Loss of product during column chromatography | The compound is irreversibly adsorbed onto the stationary phase. | This can happen with highly polar compounds on silica gel. Consider using a different stationary phase like alumina or a bonded-phase silica. You can also try adding a small amount of a polar modifier like triethylamine to the eluent to reduce strong interactions. |
| The chosen eluent is not polar enough to elute the compound. | Gradually increase the polarity of the mobile phase. Perform a thorough TLC analysis with various solvent systems beforehand to determine the optimal eluent for your compound. |
Persistent Impurities After Purification
| Problem | Impurity Type | Recommended Purification Strategy |
| Presence of starting amine | Basic impurity | An acidic wash (e.g., dilute HCl) during the work-up can often remove residual amine by converting it into a water-soluble salt. If this fails, column chromatography is effective. |
| Presence of unreacted isothiocyanate | Electrophilic impurity | A wash with a dilute solution of a primary or secondary amine (that can be easily removed later) can help to scavenge unreacted isothiocyanate. Column chromatography is also a reliable method for its removal. |
| Formation of a symmetrical thiourea | Byproduct with similar polarity | Careful optimization of column chromatography conditions, often requiring a shallow gradient of eluent polarity, is necessary to separate the desired unsymmetrical product from its symmetrical counterpart. |
Quantitative Data on Purity Improvement
The following tables provide illustrative examples of the expected purity improvement for thiourea derivatives using different purification techniques. The actual improvement will vary depending on the specific compound and the nature of the impurities.
Table 1: Purity Improvement of a Synthesized N-aryl Thiourea Derivative via Recrystallization
| Sample | Purification Method | Purity (by HPLC) | Yield of Purified Product |
| Crude Product | N/A | 85% | N/A |
| Purified Product | Recrystallization (Ethanol/Water) | >98% | 75% |
Table 2: Purity Improvement of a Synthesized N-acyl Thiourea Derivative via Column Chromatography
| Sample | Purification Method | Purity (by HPLC) | Yield of Purified Product |
| Crude Product | N/A | 70% | N/A |
| Purified Product | Column Chromatography (Silica Gel, Hexane:Ethyl Acetate gradient) | >99% | 60% |
Experimental Protocols
Protocol 1: General Recrystallization Procedure for Thiourea Derivatives
Materials:
-
Crude thiourea derivative
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Recrystallization solvent (e.g., ethanol, isopropanol, acetone, or a mixture)
-
Erlenmeyer flasks
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Hot plate with magnetic stirring
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Buchner funnel and filter flask
-
Filter paper
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude thiourea derivative in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture with stirring. Continue adding small portions of the solvent until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution and the filtration apparatus hot to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.
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Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.
Protocol 2: General Column Chromatography Procedure for Thiourea Derivatives
Materials:
-
Crude thiourea derivative
-
Silica gel (or another suitable stationary phase)
-
Eluent (a mixture of solvents, e.g., hexane and ethyl acetate)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
Methodology:
-
TLC Analysis: First, determine the appropriate eluent system by running TLC plates of your crude product in various solvent mixtures. The ideal eluent should give your desired product an Rf value of approximately 0.3-0.5.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent mixture.
-
Pour the slurry into the column and allow the silica gel to settle, ensuring an even and compact packing without any air bubbles.
-
Add another thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.
-
Carefully add the sample solution to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the least polar solvent mixture determined from your TLC analysis.
-
Gradually increase the polarity of the eluent to move the compounds down the column.
-
-
Fraction Collection: Collect the eluate in a series of numbered test tubes.
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Analysis of Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified thiourea derivative.
Visualizations
Caption: Experimental workflow for the purification and analysis of thiourea derivatives.
References
Technical Support Center: Synthesis of Sterically Hindered Thioureas from Isothiocyanates
Welcome to the technical support center for thiourea synthesis. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of sterically hindered thioureas from isothiocyanates. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common synthetic hurdles.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My reaction between a bulky isothiocyanate and a sterically hindered amine is showing low to no conversion. What are the primary causes and how can I resolve this?
A1: Low or no conversion in the synthesis of sterically hindered thioureas is a common problem primarily driven by the reduced reactivity of the starting materials. The bulky substituents on both the isothiocyanate and the amine impede the nucleophilic attack of the amine's nitrogen on the electrophilic carbon of the isothiocyanate.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Steric hindrance can often be overcome by providing more energy to the system.
-
Increase Temperature: Heating the reaction mixture can provide the necessary activation energy. Refluxing in a suitable solvent is a common starting point.[1]
-
Prolong Reaction Time: Some reactions with hindered substrates are simply slow. Monitor the reaction progress over an extended period (e.g., 24-48 hours) using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Employ Advanced Synthetic Methods: When conventional heating is insufficient, alternative energy sources or reaction setups can be effective.
-
Microwave Irradiation: This technique can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture.[2][3]
-
Mechanochemical Synthesis (Ball Milling): Grinding the reactants together, sometimes with a small amount of liquid (Liquid-Assisted Grinding or LAG), can promote reactions in the solid state and has been shown to be effective for hindered secondary amines.[4]
-
High-Pressure Synthesis: Applying high pressure can facilitate reactions by reducing the activation volume. This is a more specialized technique but can be effective for particularly challenging substrates.[5]
-
-
Consider Catalysis: The use of a catalyst can lower the activation energy barrier.
-
For certain substrates, catalytic amounts of copper(I) chloride (CuCl) have been shown to improve yields and reaction rates.[1]
-
Q2: I am observing the formation of side products. What are the likely impurities and how can I minimize them?
A2: Side product formation can be exacerbated by the harsh conditions often required for hindered substrates.
-
Urea Formation: If moisture is present in the reaction, the isothiocyanate can hydrolyze to the corresponding amine, which can then react with another molecule of isothiocyanate to form a symmetrical urea. Solution: Ensure all glassware is oven-dried and use anhydrous solvents.
-
Dimerization or Polymerization of Isothiocyanate: Some isothiocyanates, especially when heated for prolonged periods, can be unstable. Solution: Add the amine to the isothiocyanate solution slowly, or consider in-situ generation of the isothiocyanate if it is particularly unstable.
Q3: My desired thiourea product is an oil and is difficult to purify. What purification strategies can I use?
A3: Not all thioureas are crystalline solids, and impurities can inhibit crystallization.
-
Column Chromatography: This is the most common and effective method for purifying oily products. A silica gel column with a gradient elution system (e.g., hexane/ethyl acetate) is typically used. Determine the optimal solvent system using TLC beforehand.[1]
-
Trituration: If the oil is viscous, stirring it vigorously with a poor solvent (e.g., hexane or a mixture of ether/hexane) can sometimes induce crystallization by washing away impurities.[1]
-
Recrystallization: If the product is a solid but impure, recrystallization from a suitable solvent (e.g., ethanol, acetone) is a standard purification technique.[1]
Data Presentation: Comparison of Synthetic Methods
The following tables summarize quantitative data for different synthetic methods to provide a basis for comparison.
Table 1: Conventional Heating vs. Microwave Irradiation for Naphthalene-monothiourea Synthesis [2]
| Entry | Amine | Method | Reaction Time | Yield (%) |
| 1 | o-toluidine | Reflux | 6 h | 31 |
| 2 | o-toluidine | Microwave | 5 min | 82 |
| 3 | m-toluidine | Reflux | 6 h | 82 |
| 4 | m-toluidine | Microwave | 5 min | 89 |
| 5 | p-toluidine | Reflux | 6 h | 75 |
| 6 | p-toluidine | Microwave | 5 min | 85 |
Table 2: Mechanochemical Synthesis of Thioureas with Hindered Amines [4]
| Entry | Isothiocyanate | Amine | Method | Reaction Time | Yield (%) |
| 1 | Phenyl isothiocyanate | 2,4-Dimethylaniline | Ball Milling | 10 min | ≥99 |
| 2 | Phenyl isothiocyanate | 2,6-Dimethylaniline | Ball Milling | 10 min | ≥99 |
| 3 | 4-Methoxyphenyl isothiocyanate | 2,4-Dimethylaniline | Manual Grinding + Ball Milling | 45 min + 15 min | ≥99 |
| 4 | 4-Methoxyphenyl isothiocyanate | 2,6-Dimethylaniline | Manual Grinding + Ball Milling | 45 min + 45 min | ≥99 |
Experimental Protocols
Here are detailed methodologies for key experiments.
Protocol 1: General Procedure for Microwave-Assisted Thiourea Synthesis
This protocol is a representative procedure for a microwave-assisted synthesis.
Materials:
-
Sterically hindered amine (1.0 mmol)
-
Sterically hindered isothiocyanate (1.0 mmol)
-
Suitable solvent (e.g., Ethanol, DMF, or solvent-free)
-
Microwave vial
Procedure:
-
In a microwave vial, combine the sterically hindered amine (1.0 mmol) and the sterically hindered isothiocyanate (1.0 mmol).
-
If using a solvent, add 2-3 mL of a suitable solvent (e.g., ethanol).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 5-30 minutes). Monitor the pressure to ensure it remains within safe limits.
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Mechanochemical Thiourea Synthesis (Ball Milling)
This protocol provides a general method for solvent-free mechanochemical synthesis.
Materials:
-
Sterically hindered amine (1.0 mmol)
-
Sterically hindered isothiocyanate (1.0 mmol)
-
Milling jar and balls (e.g., stainless steel, zirconia)
-
Planetary ball mill or mixer mill
Procedure:
-
Place the sterically hindered amine (1.0 mmol) and the sterically hindered isothiocyanate (1.0 mmol) into a milling jar.
-
Add the milling balls to the jar.
-
Securely close the jar and place it in the ball mill.
-
Mill the mixture at a specified frequency (e.g., 20-30 Hz) for a designated time (e.g., 10-60 minutes).
-
After milling, carefully open the jar in a fume hood.
-
Dissolve the solid product in a suitable solvent (e.g., dichloromethane or acetone).
-
Filter the solution to remove any particulate matter from the milling equipment.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify as necessary by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate key workflows and relationships.
References
Technical Support Center: Phase Transfer Catalysis in Acyl Thiourea Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of acyl thioureas using Phase Transfer Catalysis (PTC).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a phase transfer catalyst in acyl thiourea synthesis?
A: In the synthesis of acyl thioureas, the reactants often have different solubilities. For instance, an inorganic thiocyanate salt is soluble in an aqueous or solid phase, while the acyl chloride is soluble in an organic solvent.[1] A phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the thiocyanate anion from the aqueous/solid phase into the organic phase where it can react with the acyl chloride to form the acyl isothiocyanate intermediate.[1][2][3] This intermediate then reacts with an amine to produce the final acyl thiourea product. This process accelerates the reaction, increases yields, and can eliminate the need for harsh or expensive solvents.[3]
Q2: What are the most common phase transfer catalysts used for this synthesis?
A: Quaternary 'onium' salts are the most frequently used phase transfer catalysts.[1] Specifically, tetra-n-butylammonium bromide (TBAB) has been shown to be effective in improving the yield of acyl thiourea synthesis.[4] Other common catalysts include benzyltriethylammonium chloride, methyltricaprylammonium chloride, and various phosphonium salts.[3] Polyethylene glycol (PEG-400) has also been utilized as a solid-liquid phase transfer catalyst in this type of synthesis, particularly in conjunction with ultrasonic irradiation.[5]
Q3: Can phase transfer catalysis be performed without a solvent?
A: Yes, solid-liquid phase transfer catalysis can be conducted under solvent-free conditions, often enhanced by microwave irradiation.[1] This approach is considered a green chemistry technique as it minimizes waste and reduces the use of organic solvents.[1][3]
Q4: How does the use of a phase transfer catalyst affect reaction yield?
A: The use of a phase transfer catalyst can significantly improve the reaction yield. For example, in the synthesis of N-(benzo[d]thiazol-2-ylcarbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide, the yield was improved from 41% without a catalyst to 76% with the use of tetra-n-butylammonium bromide (TBAB).[4]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inefficient transfer of nucleophile | The phase transfer catalyst is crucial for transporting the thiocyanate anion into the organic phase. Ensure the catalyst is active and used at an appropriate concentration (typically 1-10 mol%). Consider switching to a different catalyst, such as from a quaternary ammonium salt to a phosphonium salt, which may have better solubility or stability under the reaction conditions. |
| Weakly nucleophilic amine | For amines with low nucleophilicity, such as 4-nitroaniline, the reaction with the acyl isothiocyanate intermediate may be slow.[6] Consider adding a non-nucleophilic base like triethylamine to activate the amine.[6] |
| Decomposition of acyl isothiocyanate intermediate | The acyl isothiocyanate can be unstable. It is often best to generate it in situ and have it react immediately with the amine.[6] Ensure the reaction is conducted under anhydrous conditions, as moisture can lead to hydrolysis. |
| Suboptimal reaction conditions | Temperature, solvent, and reaction time are critical. If the reaction is slow, consider gentle heating.[6] For solid-liquid PTC, ultrasonic irradiation can improve reaction rates and yields.[5] |
Problem 2: Formation of Side Products
| Potential Cause | Recommended Solution |
| Formation of symmetrical thiourea | This can occur if the in situ generated isothiocyanate reacts with the starting amine instead of the intended second amine in the synthesis of unsymmetrical thioureas.[6] To avoid this, a two-step, one-pot approach is recommended. First, ensure the complete formation of the isothiocyanate before adding the second amine.[6] |
| Hydrolysis of acyl chloride or acyl isothiocyanate | The presence of water can lead to the hydrolysis of the acyl chloride to a carboxylic acid or the acyl isothiocyanate to a primary amine, which can then lead to other byproducts. Ensure all solvents and reagents are anhydrous and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Removal of the phase transfer catalyst | Quaternary ammonium and phosphonium salts can sometimes be difficult to separate from the final product. Washing the organic phase with brine can help remove the catalyst.[7] Alternatively, consider using a polymer-supported PTC, which can be easily removed by filtration at the end of the reaction.[7] |
| Formation of emulsions during work-up | Vigorous stirring can create stable emulsions, complicating phase separation. Adding a saturated salt solution (brine) during the work-up can help break the emulsion.[7] In some cases, filtering the mixture through a pad of Celite® may be effective.[7] |
Quantitative Data Summary
The following table summarizes the impact of using a phase transfer catalyst on the yield of an acyl thiourea derivative.
| Compound | Catalyst | Yield (%) | Reference |
| N-(benzo[d]thiazol-2-ylcarbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide | None | 41% | [4] |
| N-(benzo[d]thiazol-2-ylcarbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide | TBAB | 76% | [4] |
Experimental Protocols
General Procedure for the Synthesis of N-acyl Thioureas using Phase Transfer Catalysis
This protocol is adapted from the synthesis of N-acyl thiourea derivatives.[4]
Step 1: Formation of Acyl Isothiocyanate
-
To a solution of acyl chloride (1 equivalent) in a suitable anhydrous solvent (e.g., acetone, dichloromethane) in a round-bottom flask, add ammonium or potassium thiocyanate (1-1.2 equivalents).
-
Add the phase transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), in a catalytic amount (e.g., 5-10 mol%).
-
Stir the heterogeneous mixture vigorously at room temperature. The reaction progress can be monitored by TLC or IR spectroscopy (disappearance of the acyl chloride and appearance of the characteristic isothiocyanate peak).
Step 2: Formation of N-acyl Thiourea
-
Once the formation of the acyl isothiocyanate is complete, add the desired primary or secondary amine (1 equivalent) to the reaction mixture.
-
Continue to stir the mixture at room temperature. The reaction is often exothermic.
-
Monitor the reaction by TLC until the acyl isothiocyanate is consumed.
-
Upon completion, the reaction mixture can be poured into ice water to precipitate the crude product.
-
The solid product is then collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Caption: Mechanism of Phase Transfer Catalysis in Acyl Thiourea Synthesis.
Caption: General Experimental Workflow for PTC Acyl Thiourea Synthesis.
Caption: Troubleshooting Decision Tree for Acyl Thiourea Synthesis.
References
- 1. iajpr.com [iajpr.com]
- 2. m.youtube.com [m.youtube.com]
- 3. ijirset.com [ijirset.com]
- 4. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Removal of unreacted starting materials from thiourea reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting materials from thiourea reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: My final product is contaminated with unreacted thiourea. What is the most effective method to remove it?
The most recommended and effective method for removing unreacted thiourea is recrystallization.[1] Thiourea's solubility is temperature-dependent in solvents like ethanol and water, which allows for efficient separation from less soluble products or more soluble impurities.
Q2: How do I choose the right solvent for recrystallization?
The ideal solvent for recrystallization should dissolve your desired product sparingly or not at all at room temperature but show high solubility at an elevated temperature.[2] Conversely, the unreacted thiourea should either be insoluble in the hot solvent or highly soluble at room temperature to remain in the mother liquor after cooling. A solvent screening with small amounts of your crude product is recommended to identify the optimal solvent.[2]
Q3: My purified product is off-white or has a yellowish tint. How can I decolorize it?
The presence of color in your product suggests impurities. An effective way to remove these is by treating the solution with activated carbon (charcoal) during the recrystallization process.[1] A small amount of activated carbon is added to the hot, dissolved product solution, which is then filtered while hot to remove the carbon and the adsorbed colored impurities before crystallization.[1]
Q4: After recrystallization, the yield of my purified product is very low. What could be the reasons and how can I improve it?
Low recovery after recrystallization can stem from several factors:
-
Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling. Solution: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.[1]
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the yield of pure crystals.[2]
-
Premature crystallization during hot filtration: If you are performing a hot filtration to remove insoluble impurities, the solution may cool and crystals may form on the filter paper. Solution: Keep the solution hot during filtration by using a heated funnel or by adding a small amount of hot solvent to the funnel.[2]
Q5: Are there alternative methods to recrystallization for purifying my thiourea derivative?
Yes, other methods can be employed, especially if recrystallization is not practical:
-
Washing/Precipitation: You can wash the crude product with a solvent in which your desired product has low solubility, but the unreacted thiourea is soluble. Cold deionized water or non-polar organic solvents like diethyl ether can be effective for washing.[1]
-
Column Chromatography: For complex mixtures or when high purity is required, column chromatography on silica gel can be used to separate the desired product from unreacted starting materials and byproducts.[3]
-
Acid-Base Extraction: If your thiourea derivative has acidic or basic functional groups, you can use acid-base extraction to separate it from neutral impurities like unreacted thiourea.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Purity After Recrystallization | Co-precipitation of impurities. | Ensure slow cooling of the solution. If the problem persists, a second recrystallization may be necessary. |
| Inappropriate solvent choice. | Perform a solvent screen to find a more suitable solvent or solvent mixture.[2] | |
| Product Oiling Out | The boiling point of the solvent is higher than the melting point of the product. | Use a lower-boiling solvent or add a co-solvent to reduce the overall boiling point. |
| Product is too soluble in the chosen solvent. | Try a solvent in which the product is less soluble, or use a solvent mixture. | |
| No Crystals Form Upon Cooling | Too much solvent was used. | Evaporate some of the solvent and try to induce crystallization by scratching the inside of the flask or adding a seed crystal. |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. | |
| Product Contaminated with Starting Amine | Incomplete reaction or excess amine used. | Wash the crude product with a dilute acid solution (e.g., 1M HCl) to protonate and dissolve the amine, assuming your product is not acid-sensitive.[5] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of a suitable solvent to your crude product. Heat the mixture on a hot plate with gentle swirling until the solid is completely dissolved.[2]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.[1]
-
Hot Filtration (Optional): If there are insoluble impurities or activated carbon was used, perform a hot gravity filtration to remove them. Ensure the apparatus is pre-heated to prevent premature crystallization.[2]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[2]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.[1]
Protocol 2: Washing/Precipitation
-
Initial Wash: Place the crude reaction mixture in a beaker and add cold deionized water. Stir the resulting slurry for 15-20 minutes.
-
Filtration: Filter the mixture using a Büchner funnel and wash the solid with a small amount of fresh, cold water.[1]
-
Organic Wash (Optional): If organic impurities are present, suspend the water-washed solid in a non-polar organic solvent where the product has low solubility (e.g., diethyl ether) and stir for 15-20 minutes.[1]
-
Final Filtration and Drying: Filter the solid again and dry it thoroughly in a vacuum desiccator or oven.[1]
Visual Guides
Caption: General workflow for the purification of thiourea derivatives by recrystallization.
Caption: Decision-making flowchart for troubleshooting low yield in recrystallization.
References
Technical Support Center: Isothiocyanate Precursor Instability in Thiourea Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues related to the instability of isothiocyanate precursors during thiourea synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for thiourea synthesis from an isothiocyanate and an amine?
The synthesis is a straightforward and generally high-yielding nucleophilic addition reaction.[1] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate.[1] This forms a zwitterionic intermediate which then undergoes a proton transfer to yield the final neutral thiourea product.[1] The reaction is often referred to as a "click-type" reaction due to its efficiency and simplicity.[1]
Q2: What are the primary causes of low yield in thiourea synthesis?
Low yields can stem from several factors, with the primary reasons being the instability of the isothiocyanate precursor, steric hindrance, or the low nucleophilicity of the amine.[2] Degradation of the isothiocyanate before or during the reaction is a common issue that leads to the formation of side products and reduces the availability of the reagent for the desired reaction.[2]
Q3: How can I identify if my isothiocyanate precursor has degraded?
Degradation of an isothiocyanate, particularly an acyl isothiocyanate, can be identified through several observable changes.[3] These signs include:
-
Color Change: A noticeable change from a colorless or pale-yellow liquid to a yellowish or brownish hue can indicate the formation of impurities.[3]
-
Precipitate Formation: The appearance of solid precipitates or a hazy look may suggest polymerization or the formation of hydrolysis byproducts.[3]
-
Odor Change: A significant change in the characteristic sharp, pungent odor can also indicate chemical transformation.[3]
-
Analytical Confirmation: A definitive sign of degradation is a decrease in purity as measured by analytical techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[3]
Q4: What are the common degradation pathways for isothiocyanates?
Isothiocyanates can degrade through several pathways, especially in the presence of water or heat. In aqueous solutions, allyl isothiocyanate has been shown to decompose into N,N'-diallylthiourea and various sulfur-containing compounds like diallyl sulfide, disulfide, trisulfide, and tetrasulfide.[4][5] The formation of N,N'-diallylthiourea occurs from the reaction of the isothiocyanate with allylamine, which is formed from the isothiocyanate's interaction with water.[4] Thermal degradation can also lead to the formation of various heterocyclic sulfur compounds.[5]
Q5: How should isothiocyanate precursors be stored to minimize degradation?
To ensure stability and prevent degradation, isothiocyanates should be stored in a cool, dark, and dry environment.[2] It is recommended to store them at low temperatures (2-8 °C or colder) under an inert atmosphere (e.g., nitrogen or argon).[3] When stored properly in an unopened, tightly sealed container, the compound can be expected to remain stable for several months.[3] Using freshly prepared or purified isothiocyanate for reactions is highly recommended to achieve better yields.[2]
Troubleshooting Guides
This guide addresses specific issues users might encounter during their experiments in a question-and-answer format.
Problem: Low or No Product Yield
Q: My reaction has resulted in a very low yield or no desired product. What are the potential causes and solutions?
A: A low yield is one of the most common issues in thiourea synthesis.[1] The primary causes are often related to starting material stability, reactivity, or reaction conditions.
-
Cause: Degradation of Isothiocyanate.
-
Cause: Low Amine Nucleophilicity.
-
Solution: Amines with electron-withdrawing groups (e.g., nitroanilines) are less nucleophilic and react more slowly.[1][6] Increasing the reaction temperature can help drive the reaction forward.[1][6] Alternatively, adding a non-nucleophilic base, such as triethylamine, can help activate the amine.[2]
-
-
Cause: Steric Hindrance.
-
Solution: If either the amine or the isothiocyanate is sterically hindered, the reaction rate will be slower. Increase the reaction temperature or prolong the reaction time.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.[1] Microwave irradiation can also be effective in overcoming steric barriers.[2]
-
Problem: Formation of Side Products
Q: My reaction produces a significant amount of an unexpected byproduct. How can I identify and minimize it?
A: The formation of side products is often related to the reactivity of the isothiocyanate with other species in the reaction mixture.
-
Cause: Symmetrical Thiourea Formation.
-
Solution: This is a common side reaction when the newly formed isothiocyanate reacts with the starting amine.[7] This can be caused by an excess of the amine or localized high concentrations. To prevent this, ensure the thiocarbonyl source is in slight excess and add the amine slowly to the reaction mixture.[7]
-
-
Cause: Reaction with Solvent or Water.
Problem: Difficulty in Product Purification
Q: My crude product is an oil and will not crystallize. How can I purify it?
A: Not all thiourea derivatives are crystalline solids at room temperature, and impurities can inhibit crystallization.[1]
-
Solution 1: Column Chromatography. This is the most reliable method for purifying non-crystalline or oily products.[1] A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) is a common choice. Use TLC beforehand to determine the optimal solvent system.[1]
-
Solution 2: Trituration. If the oil is viscous, try stirring it vigorously with a poor solvent (like hexane or a mixture of ether/hexane). This can sometimes induce crystallization by washing away impurities.[1]
Q: My product precipitates from the reaction mixture, but it is impure. What is the best way to purify it?
A: The product may have co-precipitated with unreacted starting materials or byproducts.[1]
-
Solution: Recrystallization. This is a highly effective method for purifying solid products.[1][9] The principle relies on the difference in solubility between the thiourea product and impurities at different temperatures.[9] Common solvents include ethanol and water.[9] It is crucial to use the minimum amount of hot solvent required to fully dissolve the crude product to maximize recovery.[9]
Data Presentation
Table 1: Factors Influencing Isothiocyanate Stability and Thiourea Synthesis
| Factor | Issue | Recommended Action | Expected Outcome |
| Storage | Degradation due to moisture, light, or heat. | Store at 2-8 °C (or colder) under an inert atmosphere, protected from light.[2][3] | Improved shelf-life and purity of the isothiocyanate precursor. |
| Purity | Presence of hydrolysis or polymerization byproducts. | Use freshly prepared or purified isothiocyanates for the reaction.[2] | Higher yield and reduced side products.[2] |
| Reactant Nucleophilicity | Slow or incomplete reaction with electron-poor amines. | Increase reaction temperature or add a non-nucleophilic base (e.g., triethylamine).[1][2] | Increased reaction rate and conversion to the desired product. |
| Steric Hindrance | Slow reaction due to bulky substituents. | Increase reaction temperature or prolong reaction time. Consider microwave irradiation.[2] | Overcomes steric barriers, leading to higher conversion.[2] |
| Solvent Choice | Reaction with protic solvents (e.g., water, alcohols). | Use anhydrous aprotic solvents like THF, DCM, or acetonitrile.[2] | Minimizes side reactions and degradation of the isothiocyanate. |
| Stoichiometry | Formation of symmetrical thiourea byproduct. | Use a slight excess of the thiocarbonyl source; add the amine slowly.[7] | Minimizes the concentration of free amine, reducing side product formation. |
Experimental Protocols
Protocol 1: General Synthesis of an N,N'-Disubstituted Thiourea in Solution
This protocol is a representative procedure for a standard solution-phase synthesis.[1][2]
Materials:
-
Substituted Amine (1.0 mmol)
-
Substituted Isothiocyanate (1.0-1.1 mmol)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (10 mL)
Procedure:
-
Dissolve the amine (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., THF or DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Add the corresponding isothiocyanate (1.0-1.1 equivalents) to the solution at room temperature. The addition can be done dropwise if the reaction is exothermic.[2]
-
Stir the resulting mixture at room temperature.[1]
-
Monitor the reaction progress using TLC (e.g., with a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within a few hours, but may require longer for less reactive starting materials.[1]
-
Once the reaction is complete (as indicated by the disappearance of the limiting reactant on TLC), remove the solvent under reduced pressure using a rotary evaporator.[1][2]
-
If the resulting solid is pure by TLC, no further purification is needed. If impurities are present, purify the crude product using Protocol 2 or column chromatography.[1]
Protocol 2: Purification by Recrystallization
This is a general procedure for purifying a solid thiourea product.[1][9]
Procedure:
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask, just enough to form a slurry.[1]
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.[1][9]
-
If the solution is colored, you may add a small amount of activated carbon and filter the hot solution to remove the carbon and adsorbed impurities. Pre-heat the filtration apparatus to prevent premature crystallization.[9]
-
Allow the solution to cool slowly to room temperature.
-
To maximize the yield, cool the solution further in an ice bath after it has reached room temperature.[9]
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[9]
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.[9]
Visualizations
Caption: Degradation pathways of isothiocyanate precursors.
Caption: General experimental workflow for thiourea synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Methyl isocyanate - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Thiourea Synthesis from Amines and Carbon Disulfide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of thioureas from amines and carbon disulfide (CS₂).
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for thiourea synthesis from amines and CS₂?
The reaction proceeds through a dithiocarbamate intermediate. The amine acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. This is often followed by the reaction with a second equivalent of amine to form the thiourea product, especially in the synthesis of symmetrical thioureas.[1][2] The intermediate can also be converted to an isothiocyanate, which then reacts with another amine.
Q2: Which solvents are typically recommended for this reaction?
A variety of solvents can be used, and the optimal choice often depends on the specific substrates and reaction conditions. Common choices include aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, and N,N-dimethylformamide (DMF).[1][3] Aqueous media, sometimes with a base like sodium hydroxide, have also been successfully employed for a greener synthesis.[4][5] For certain amines, ethanol has been shown to be an effective solvent.[6][7]
Q3: My reaction is not proceeding, or the yield is very low. What are the common causes?
Several factors can contribute to low or no product yield. These include:
-
Low nucleophilicity of the amine: Amines with electron-withdrawing groups can be less reactive.[8]
-
Steric hindrance: Bulky substituents on the amine can slow down the reaction.[1]
-
Decomposition of the dithiocarbamate intermediate: This can be an issue, particularly at elevated temperatures.[8]
-
Incomplete reaction: The reaction may require more time or heating to go to completion.
Q4: I am trying to synthesize an unsymmetrical thiourea but am getting the symmetrical product as a major byproduct. How can I avoid this?
The formation of a symmetrical N,N'-disubstituted thiourea is a common side reaction when the intermediate isothiocyanate reacts with the starting amine instead of the second, different amine.[1][8] To minimize this, a two-step, one-pot approach is often effective. First, the isothiocyanate is formed in situ, and only after its formation is the second amine added to the reaction mixture.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of thiourea from amines and CS₂.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | The amine is weakly nucleophilic (e.g., 4-nitroaniline).[9] | Consider using a stronger base, a phase transfer catalyst, or exploring an alternative synthetic route such as using thiophosgene.[1] Adding a non-nucleophilic base like triethylamine can also help activate the amine.[1] |
| The dithiocarbamate intermediate is not converting efficiently to the isothiocyanate. | The addition of a coupling reagent, such as a carbodiimide, can facilitate this conversion.[1] | |
| The reaction is stalled or incomplete. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stopped, consider increasing the temperature or reaction time.[1] | |
| Formation of Symmetrical Thiourea Byproduct | The intermediate isothiocyanate is reacting with the initial amine. | Carefully control the stoichiometry of the reactants. Employ a two-step, one-pot synthesis where the isothiocyanate is formed before the second amine is introduced.[1][8] |
| Product Purification Challenges | The crude product is contaminated with unreacted starting materials or byproducts. | If the product precipitates, it can be collected by filtration and washed with a suitable solvent.[10] For soluble products, purification can be achieved through recrystallization or column chromatography.[1][10] An acid-base extraction can also be effective if the product and impurities have different properties.[10] |
Data Presentation: Solvent Effects on Thiourea Synthesis
The choice of solvent can significantly impact the yield of the thiourea synthesis. The following table summarizes the effect of different solvents on the yield of N,N'-dibutylthiourea from butylamine and CS₂ in the presence of carbon tetrabromide.
| Solvent | Reaction Time | Yield (%) | Reference |
| N,N-dimethylformamide (DMF) | 15 min | 91 | [3] |
| Acetonitrile | 15 min | 61 | [3] |
| Tetrahydrofuran (THF) | 15 min | 12 | [3] |
| Ethanol | 15 min | 12 | [3] |
Experimental Protocols
Protocol 1: General Synthesis of Symmetrical N,N'-Disubstituted Thioureas in an Aqueous Medium
This protocol is adapted for the synthesis of symmetrical thioureas using an oxidant in water.[4]
Materials:
-
Primary or secondary amine (0.1 mol)
-
Carbon disulfide (0.05 mol)
-
30% Hydrogen peroxide (0.05 mol)
-
Water (100 mL)
-
Ethanol (for recrystallization, if needed)
Procedure:
-
In a round-bottom flask, dissolve the amine (0.1 mol) in water (100 mL).
-
With vigorous stirring at room temperature, add carbon disulfide (0.05 mol) dropwise.
-
Continue stirring for 30 minutes to allow for the formation of the dithiocarbamate intermediate.
-
Slowly add 30% hydrogen peroxide (0.05 mol) to the reaction mixture. Note that this may cause an exothermic reaction.
-
The product should precipitate out of the solution. Continue stirring for an additional hour at room temperature.
-
Collect the solid product by filtration.
-
Wash the collected solid with water and then dry it.
-
If further purification is necessary, the product can be recrystallized from a suitable solvent like ethanol.
Protocol 2: Synthesis of Unsymmetrical Thioureas in an Aqueous Medium
This protocol outlines a method for synthesizing unsymmetrical thioureas using air as the oxidant.[4]
Materials:
-
First amine (0.1 mol)
-
Second amine (0.1 mol)
-
Carbon disulfide (0.1 mol)
-
Water (100 mL)
Procedure:
-
Dissolve the first amine (0.1 mol) in water (100 mL) in a round-bottom flask.
-
Add carbon disulfide (0.1 mol) dropwise with stirring.
-
After 30 minutes, add the second amine (0.1 mol) to the reaction mixture.
-
Bubble air through the reaction mixture for 2-3 hours. The product will gradually precipitate.
-
Collect the solid by filtration, wash with water, and dry.
Visualizations
Troubleshooting Workflow for Low Yield in Thiourea Synthesis
Caption: Troubleshooting workflow for low product yield.
Reaction Pathway for Symmetrical Thiourea Synthesis
Caption: General reaction pathway for symmetrical thiourea synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. chem.lnu.edu.cn [chem.lnu.edu.cn]
- 4. benchchem.com [benchchem.com]
- 5. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium [organic-chemistry.org]
- 6. A simple route for the synthesis of symmetrical thiourea derivatives and amidinium cations by reaction between isocyanides, amines and carbon disulfide | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Unveiling the Antimicrobial Potential of Thiourea Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising drug resistance. Thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various pathogens. This guide provides a comparative analysis of their antimicrobial efficacy, supported by experimental data and detailed protocols to aid in their evaluation and development.
Thiourea derivatives, characterized by the presence of a thiocarbonyl group flanked by amino groups, have demonstrated significant antibacterial and antifungal properties.[1][2] Their mechanism of action often involves the inhibition of crucial bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair.[3] This multifaceted activity, coupled with their relative ease of synthesis, makes them attractive candidates for further investigation in the development of new antimicrobial therapies.
Comparative Antimicrobial Activity of Thiourea Derivatives
The antimicrobial efficacy of thiourea derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various thiourea derivatives against a range of bacterial and fungal strains, as reported in several studies. Lower MIC values indicate higher antimicrobial activity.
Antibacterial Activity
| Compound/Derivative | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Reference |
| Thiourea Derivatives (General) | Staphylococcus aureus | 50 - 400 | Escherichia coli | 50 - 400 | [4] |
| Staphylococcus epidermidis | 50 - 400 | Pseudomonas aeruginosa | 50 - 400 | [4] | |
| Enterococcus faecalis | 50 - 400 | Enterobacter cloacae | 50 - 400 | [4] | |
| Streptococcus pyogenes | 50 - 400 | Proteus vulgaris | 50 - 400 | [4] | |
| Bacillus cereus | 50 - 400 | Enterobacter aerogenes | 50 - 400 | [4] | |
| Thiazole-Glutamic Acid Conjugates | Streptococcus pneumoniae | 0.03 - 0.06 | - | - | [5] |
| Oxazolidinone Derivatives | Various clinical isolates | - | - | - | [6] |
| Fluorinated Pyridine Derivative 4a | Various | - | Various | - | [2] |
| Novel Thiourea Derivatives 7a, 7b, 8 | Gram-positive strains | 0.95 - 3.25 | Gram-negative strains | 0.95 - 3.25 | [3] |
Note: The specific activities of urea and thiourea derivatives of oxazolidinones were compared, with urea derivatives generally showing higher potency.[6]
Antifungal Activity
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Thiourea Derivatives (General) | Candida albicans | 25 - 100 | [4] |
| Candida krusei | 25 - 100 | [4] | |
| Candida glabrata | 25 - 100 | [4] | |
| Candida tropicalis | 25 - 100 | [4] | |
| Candida parapsilosis | 25 - 100 | [4] | |
| Thiazole-Glutamic Acid Conjugates | Aspergillus fumigatus | - | [5] |
| Novel Thiourea Derivatives 7a, 7b, 8 | Aspergillus flavus | 0.95 - 3.25 | [3] |
Enzyme Inhibition Activity
Certain thiourea derivatives have been shown to inhibit key bacterial enzymes. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Compound 8 | E. coli DNA Gyrase B | 0.33 ± 1.25 | [3] |
| E. coli Topoisomerase IV | 19.72 ± 1.00 | [3] | |
| Novobiocin (Reference) | E. coli DNA Gyrase B | 0.28 ± 1.45 | [3] |
| E. coli Topoisomerase IV | 10.65 ± 1.02 | [3] |
Experimental Protocols
Synthesis of Thiourea Derivatives
A common method for synthesizing thiourea derivatives involves the reaction of an isothiocyanate with a primary or secondary amine.
General Procedure:
-
A mixture of a substituted benzoyl chloride (2.0 eq.) and potassium thiocyanate (2.0 eq.) in dry acetone (20 mL) is stirred for 30 minutes at room temperature to generate the corresponding isothiocyanate in situ.
-
The appropriate amine (primary or secondary, 2.0 eq.) is then added to the reaction mixture.
-
The mixture is heated to reflux for 2-5 hours, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into crushed ice to precipitate the product.
-
The resulting solid is collected by filtration, washed with water, and dried to yield the thiourea derivative.
Another efficient method involves the condensation of amines with carbon disulfide in an aqueous medium.[7][8]
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[9][10][11][12]
Materials:
-
Thiourea derivatives to be tested
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Standardized inoculum of the microorganism
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of each thiourea derivative in a suitable solvent. A series of two-fold dilutions are then prepared in the appropriate broth medium in the wells of a 96-well plate.[10]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. This is then diluted in the broth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[13]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (microorganism and broth) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.[13]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]
DNA Gyrase and Topoisomerase IV Inhibition Assay
These assays measure the ability of a compound to inhibit the enzymatic activity of DNA gyrase (supercoiling) or topoisomerase IV (decatenation).[14]
General Procedure:
-
The reaction mixture typically contains the purified enzyme (DNA gyrase or topoisomerase IV), its DNA substrate (e.g., relaxed or catenated DNA), ATP, and the test compound at various concentrations.
-
The reaction is incubated at an optimal temperature for a specific period.
-
The reaction is stopped, and the DNA products are separated by agarose gel electrophoresis.
-
The inhibition of enzyme activity is determined by observing the reduction in the formation of the supercoiled or decatenated DNA product in the presence of the test compound. The IC50 value is then calculated.
Visualizing Experimental Workflows and Mechanisms
To better understand the experimental processes and the proposed mechanism of action, the following diagrams have been generated using the DOT language.
Caption: Workflow for the synthesis and evaluation of antimicrobial activity of thiourea derivatives.
Caption: Proposed mechanism of action for antibacterial thiourea derivatives.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. rr-asia.woah.org [rr-asia.woah.org]
- 12. protocols.io [protocols.io]
- 13. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
Unveiling the Potential: Thiourea Derivatives as a New Frontier in Antimicrobial Agents
A comparative analysis of novel thiourea derivatives against established antimicrobial drugs reveals promising candidates in the fight against resistant pathogens. This guide provides an objective look at their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Thiourea derivatives have emerged as a significant class of compounds with a broad spectrum of biological activities, including notable antimicrobial properties.[1] The growing threat of antibiotic resistance necessitates the exploration of new chemical entities with novel mechanisms of action. This guide synthesizes available data to compare the efficacy of various thiourea derivatives against standard antimicrobial agents, offering a valuable resource for the scientific community. The antibacterial mechanism of many thiourea-derived compounds is attributed to the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[1][2]
Quantitative Efficacy: A Comparative Summary
The antimicrobial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration required to inhibit the visible growth of a microorganism.[3] The following tables summarize the MIC values for several thiourea derivatives against a panel of Gram-positive and Gram-negative bacteria, alongside standard antibiotics for a direct comparison. It is important to note that these values are compiled from various studies and are presented for comparative purposes.[1]
Table 1: In Vitro Antimicrobial Activity of Thiourea Derivatives and Standard Agents (MIC in µg/mL)
| Compound/Agent | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | Staphylococcus epidermidis | Enterococcus faecalis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Thiourea Derivatives | |||||||
| TD4 | 2-16 | 2-16 | 2-16 | 2-16 | >256 | - | [4][5] |
| 1-benzoyl-3-(4-chlorophenyl)-2-thiourea | 16 | >1000 | - | - | 32 | - | [6] |
| Thiourea Derivative (unspecified) | 4-32 | 4-64 | 4-32 | - | - | - | [7] |
| N-acyl thiourea derivatives | - | - | - | - | 625 | - | [8] |
| Standard Antimicrobial Agents | |||||||
| Amikacin | - | - | - | - | - | - | [9] |
| Gentamicin | - | - | - | - | - | - | [9] |
| Ciprofloxacin | - | - | - | - | - | - | [10] |
| Oxacillin | - | >256 | - | - | - | - | [5] |
| Ceftazidime | - | >256 | - | - | - | - | [5] |
Understanding the Mechanism of Action
While the exact mechanism can vary between different derivatives, a prominent proposed pathway for the antibacterial action of many thiourea compounds involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, thiourea derivatives disrupt essential cellular processes, leading to bacterial cell death.
Caption: Proposed mechanism of action for thiourea derivatives.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The MIC is determined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][11]
-
Preparation of Bacterial Inoculum: Well-isolated colonies of the test bacterium are selected from an agar plate and inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth).[12] The culture is incubated until it reaches a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12] The bacterial suspension is then diluted to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[12]
-
Preparation of Antimicrobial Agent Dilutions: A stock solution of the thiourea derivative and the standard antibiotic is prepared in an appropriate solvent.[1] Serial two-fold dilutions of the antimicrobial agents are then performed in the wells of a 96-well microtiter plate containing the growth medium.[12]
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.[1] A growth control well (medium and bacteria only) and a sterility control well (medium only) are included.[1] The plate is incubated for 16-24 hours at 37°C.[13]
-
Determination of MIC: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[13]
Zone of Inhibition Test (Kirby-Bauer Disk Diffusion Method)
This qualitative test assesses the antimicrobial effectiveness of a substance.[14][15]
-
Inoculum Preparation: A pure culture of the target microorganism is prepared and adjusted to a 0.5 McFarland turbidity standard.[16]
-
Inoculation: A sterile swab is used to evenly spread the bacterial suspension over the entire surface of a Mueller-Hinton agar plate.[14][16]
-
Disk Application: Paper disks impregnated with a known concentration of the thiourea derivative or standard antibiotic are placed on the agar surface using sterile forceps.[14]
-
Incubation: The plates are incubated for 18-24 hours at 36-37°C.[14]
-
Measurement: The diameter of the clear zone of no growth around each disk is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial potency.[14][17]
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity of a compound.[12][18]
-
Cell Seeding: Mammalian cells (e.g., HeLa, NIH/3T3) are seeded into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[18][19]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the thiourea derivative. Control wells include cells treated with the vehicle solvent and untreated cells.[18] The plate is incubated for a specified exposure time (e.g., 24, 48, or 72 hours).[18]
-
MTT Addition and Incubation: MTT solution is added to each well to a final concentration of 0.5 mg/mL and incubated for 1-4 hours.[12][19]
-
Formazan Solubilization: The medium containing MTT is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[19]
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 570 nm. Cell viability is calculated as a percentage relative to the untreated control cells.[18][19]
Caption: General experimental workflow for antimicrobial and cytotoxicity evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benthamscience.com [benthamscience.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 12. benchchem.com [benchchem.com]
- 13. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. microchemlab.com [microchemlab.com]
- 16. asm.org [asm.org]
- 17. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
Unlocking Enzyme Inhibition: A Comparative Guide to Computational Studies of Thiourea Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of computational and experimental studies on thiourea derivatives as potent inhibitors of two key enzymes: Carbonic Anhydrase II and Urease. The following sections detail the inhibitory activities, outline the methodologies employed, and visualize the scientific workflows.
Thiourea and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Their ability to form hydrogen bonds and coordinate with metal ions makes them effective inhibitors for various enzymes. This guide delves into the computational and experimental exploration of thiourea derivatives against human Carbonic Anhydrase II (hCA-II), a therapeutic target for conditions like glaucoma and epilepsy, and Jack Bean Urease (JBU), implicated in infections by pathogens such as Helicobacter pylori.
Comparative Inhibitory Performance
The inhibitory potential of various thiourea derivatives against hCA-II and JBU has been evaluated through in vitro assays, with IC50 values providing a quantitative measure of their efficacy. The data presented below summarizes the performance of select derivatives from recent studies, juxtaposed with standard inhibitors for each enzyme.
Carbonic Anhydrase II Inhibition
A study on benzilydene and thiourea derivatives identified several potent inhibitors of hCA-II.[1] The standard inhibitor used for comparison was acetazolamide.
| Compound Class | Specific Derivative | IC50 (µM)[1] | Standard (Acetazolamide) IC50 (µM)[1] |
| Thiourea Derivatives | Compound 3 | 1.90 ± 1.30 | 0.13 ± 0.05 |
| Compound 4 | 2.50 ± 0.90 | 0.13 ± 0.05 | |
| Compound 8 | 25.90 ± 2.05 | 0.13 ± 0.05 | |
| Compound 9 | 2.10 ± 1.10 | 0.13 ± 0.05 | |
| Benzylidene Derivatives | Compound 16 | 52.68 ± 0.47 | 0.13 ± 0.05 |
| Compound 18 | 348.57 ± 3.32 | 0.13 ± 0.05 |
Urease Inhibition
In a separate investigation, 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids were synthesized and evaluated as urease inhibitors, showing exceptional potency compared to the standard inhibitor, thiourea itself.[2] Another study explored alkyl chain-linked thiourea derivatives.[3]
| Compound Class | Specific Derivative | IC50 (µM) | Standard (Thiourea) IC50 (µM) |
| 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids | Compound 4a | 0.0019 ± 0.0011[2] | 4.7455 ± 0.0545[2] |
| Compound 4j | 0.0532 ± 0.9951[2] | 4.7455 ± 0.0545[2] | |
| Alkyl Chain-Linked Thiourea Derivatives | Compound 3c | 10.65 ± 0.45[3] | 15.51 ± 0.11[3] |
| Compound 3g | 15.19 ± 0.58[3] | 15.51 ± 0.11[3] |
Experimental and Computational Protocols
The following sections provide an overview of the methodologies employed in the cited studies to determine the inhibitory potential and binding modes of the thiourea derivatives.
In Vitro Enzyme Inhibition Assays
Carbonic Anhydrase II (hCA-II) Assay: The inhibitory activity against hCA-II was determined using a high-throughput biochemical mechanism-based assay.[1] The assay measures the esterase activity of the enzyme, where p-nitrophenyl acetate is hydrolyzed by the enzyme to p-nitrophenol, which can be detected spectrophotometrically. The IC50 values were calculated from the percentage of enzyme inhibition using the Ez-Fit enzyme kinetics software.[1]
Urease Inhibition Assay: The anti-urease activity was evaluated by measuring the amount of ammonia produced through the hydrolysis of urea by the enzyme.[2] The assay mixture typically contains the enzyme, the test compound, and urea in a buffered solution. The concentration of ammonia is determined spectrophotometrically. All synthesized compounds were evaluated for their in vitro urease inhibitory efficacy relative to the reference compound, thiourea.[2]
Computational Docking and Simulation Protocols
Molecular Docking (General Workflow): In silico modeling is a crucial step to understand the molecular interactions between the inhibitors and the enzyme's active site.[1] The general workflow involves preparing the protein and ligand structures, performing the docking using software like AutoDock or MOE (Molecular Operating Environment), and analyzing the resulting poses and interactions.
Carbonic Anhydrase II Docking: For the study on hCA-II inhibitors, molecular docking was performed to understand the binding modes of the thiourea and benzylidene derivatives within the enzyme's active site.[1] The results of the in silico modeling were in agreement with the experimental inhibition data.[1]
Urease Docking and Molecular Dynamics: For the alkyl chain-linked thiourea derivatives, the most potent compounds were docked into the active site of Jack Bean Urease (PDB ID: 4H9M) to assess their binding affinities and poses.[3] The docked complexes then underwent 100 ns-long molecular dynamics (MD) simulations to refine the binding modes and evaluate the stability of the interactions.[3]
Visualizing the Process
The following diagrams illustrate the typical workflow for computational inhibitor screening and a simplified representation of enzyme inhibition.
Caption: A generalized workflow for in silico enzyme inhibitor discovery.
Caption: Mechanism of competitive enzyme inhibition by thiourea derivatives.
References
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
